molecular formula C35H38N4O6 B000393 Manidipine CAS No. 89226-50-6

Manidipine

Cat. No.: B000393
CAS No.: 89226-50-6
M. Wt: 610.7 g/mol
InChI Key: ANEBWFXPVPTEET-UHFFFAOYSA-N
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Description

Manidipine is a third-generation, lipophilic dihydropyridine calcium channel blocker (CCB) utilized in research for investigating hypertension and related metabolic syndromes. Its primary mechanism of action involves the potent and dual blockade of voltage-dependent L-type and T-type calcium channels. This inhibition of calcium ion influx into vascular smooth muscle cells results in peripheral vasodilation and a reduction in blood pressure, with a long duration of action suitable for once-daily dosing regimens in animal studies. Distinct from other dihydropyridine derivatives, this compound's unique research value lies in its ability to block T-type calcium channels. This action is particularly significant in the renal system, where it dilates both afferent and efferent glomerular arterioles. This balanced vasodilation helps lower intraglomerular pressure, which is a key factor in its research applications for nephroprotection and reducing microalbuminuria. Furthermore, this compound has shown promise in preclinical and clinical research for its neutral or positive effects on metabolic parameters. It has been observed to improve insulin sensitivity without adversely affecting metabolic function, making it a compound of interest for studying hypertension complicated by type 2 diabetes. Its pharmacological profile is also characterized by a gradual onset of action and minimal reflex sympathetic activation, which contributes to a lower incidence of side effects like tachycardia and ankle edema compared to other CCBs. Key Research Applications: • Investigation into mechanisms of vascular smooth muscle relaxation and hypertension. • Studies on renal hemodynamics and protective effects against glomerular hypertension. • Research on metabolic syndromes, including insulin resistance and diabetes. • Exploration of calcium channel function in various cell types, including mesangial cells. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
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InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-75-5 (di-hydrochloride)
Record name Manidipine [INN]
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DSSTOX Substance ID

DTXSID2043745
Record name Manidipine
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Molecular Weight

610.7 g/mol
Source PubChem
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Solubility

<1mg/mL
Record name Manidipine
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CAS No.

89226-50-6
Record name Manidipine
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Record name 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
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Foundational & Exploratory

Manidipine's Dual Mechanism of Action on L-type and T-type Calcium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine, a third-generation dihydropyridine calcium channel blocker, exhibits a unique pharmacological profile characterized by its potent and sustained antihypertensive effects. This is largely attributed to its dual mechanism of action, involving the inhibition of both L-type and T-type voltage-gated calcium channels. This guide provides a comprehensive technical overview of this compound's interaction with these channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways to support advanced research and drug development.

Introduction

This compound is a lipophilic dihydropyridine derivative used in the clinical management of hypertension.[1] Unlike first-generation dihydropyridines, which primarily target L-type calcium channels, this compound's additional blockade of T-type calcium channels confers a distinct therapeutic advantage, including enhanced vascular selectivity and notable renal protective effects.[2][3] Understanding the intricacies of its interaction with both channel types at a molecular level is paramount for the development of next-generation calcium channel blockers with improved efficacy and safety profiles.

Core Mechanism of Action

This compound exerts its vasodilatory effects by binding to voltage-dependent L-type and T-type calcium channels on vascular smooth muscle cells.[4] This binding inhibits the influx of extracellular calcium ions, a critical step in the signaling cascade that leads to muscle contraction. The reduction in intracellular calcium concentration results in smooth muscle relaxation, leading to vasodilation and a subsequent decrease in blood pressure.[4]

L-type Calcium Channel Inhibition

This compound demonstrates a high affinity for L-type calcium channels (Cav1.2), which are abundant in vascular smooth muscle. The blockade of these channels is voltage-dependent, with this compound exhibiting a higher potency when the cell membrane is depolarized. This characteristic contributes to its vascular selectivity, as smooth muscle cells in hypertensive states have a more depolarized resting membrane potential.

T-type Calcium Channel Inhibition

A key differentiator for this compound is its ability to also block T-type calcium channels. Studies have shown that this compound inhibits all three subtypes of the T-type channel family: Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I).[5] T-type calcium channels are prevalent in the renal vasculature, particularly in the efferent arterioles.[2] Their blockade by this compound contributes to its renal-protective effects by reducing intraglomerular pressure.[3]

Quantitative Data on this compound's Potency

The following tables summarize the available quantitative data on the inhibitory potency of this compound against L-type and T-type calcium channels.

L-type Calcium Channels
Channel Type Cell Type Experimental Condition IC50
Native L-typeGuinea-pig ventricular cellsHolding potential: -37 mV2.6 nM[6]
Native L-typeGuinea-pig ventricular cellsHolding potential: -78 mV400 nM[6]
Recombinant rabbit L-type (α1Cα2/δβ1a)Xenopus oocytesNot specified2.6 nM[7]
T-type Calcium Channels
Channel Subtype Cell Type IC50
Recombinant human T-type (α1H)Xenopus oocytes2.6 nM[7]
Cav3.1 (α1G), Cav3.2 (α1H), Cav3.3 (α1I)Xenopus oocytesBlockade confirmed, specific IC50 values not provided in the study.[5]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the effect of this compound on ionic currents through L-type calcium channels in isolated cells.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes from guinea pig hearts.

  • Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 3.5–5 MΩ when filled with the internal solution.

  • Internal Solution Composition (in mmol/L): 100 Cs-methanesulfonate, 40 CsCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.75 MgCl2, adjusted to pH 7.2 with CsOH.

  • External Solution Composition (in mmol/L): 140 NaCl, 6 KCl, 10 glucose, 10 HEPES, 1.5 MgCl2, 1 CaCl2, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Establish a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -40 mV.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

    • Perfuse the cell with the external solution containing varying concentrations of this compound.

    • Record the resulting inhibition of the calcium current to determine the IC50 value.

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is utilized to study the effect of this compound on heterologously expressed L-type and T-type calcium channel subtypes.

Methodology:

  • Oocyte Preparation: Surgically remove and defolliculate oocytes from Xenopus laevis.

  • cRNA Injection: Microinject oocytes with cRNA encoding the specific calcium channel subunits (e.g., α1, β, and α2δ for L-type; α1 for T-type). Incubate for 2-3 days to allow for channel expression.

  • Electrode Preparation: Pull two microelectrodes from borosilicate glass capillaries and fill them with 3 M KCl. The resistance should be between 0.5-1.5 MΩ.

  • Recording Chamber: Place the oocyte in a recording chamber continuously perfused with a bathing solution.

  • Electrode Impalement: Impale the oocyte with both the voltage-sensing and current-injecting electrodes.

  • Voltage Clamp: Clamp the oocyte membrane at a holding potential (e.g., -80 mV).

  • Current Elicitation: Apply a series of depolarizing voltage steps to activate the expressed calcium channels and record the resulting currents.

  • Drug Application: Perfuse the oocyte with the bathing solution containing different concentrations of this compound.

  • Data Analysis: Measure the reduction in current amplitude at each this compound concentration to construct a dose-response curve and determine the IC50.

Signaling Pathways and Experimental Workflows

Manidipine_Action_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound L_channel L-type Ca²⁺ Channel This compound->L_channel Inhibits T_channel T-type Ca²⁺ Channel This compound->T_channel Inhibits Ca_influx Ca²⁺ Influx L_channel->Ca_influx T_channel->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Stimulates Vasodilation Vasodilation Contraction->Vasodilation Leads to (when inhibited)

Caption: Signaling pathway of this compound's inhibitory action on calcium channels.

Patch_Clamp_Workflow A Cell Isolation C Giga-ohm Seal Formation A->C B Pipette Fabrication & Filling B->C D Whole-Cell Configuration C->D E Voltage Clamp & Current Recording D->E F This compound Perfusion E->F G Data Analysis (IC50) E->G F->E Repeat at different concentrations

Caption: Workflow for whole-cell patch-clamp experiments.

TEVC_Workflow A Oocyte Preparation & cRNA Injection B Channel Expression (2-3 days) A->B C Electrode Preparation & Impalement B->C D Two-Electrode Voltage Clamp C->D E Record Baseline Currents D->E F Apply this compound E->F G Record Inhibited Currents F->G H Dose-Response Analysis G->H

Caption: Experimental workflow for two-microelectrode voltage-clamp in Xenopus oocytes.

Conclusion

This compound's dual blockade of L-type and T-type calcium channels underlies its effective antihypertensive properties and contributes to its favorable clinical profile, particularly its renal-protective effects. The voltage-dependent nature of its interaction with L-type channels provides a degree of vascular selectivity. Further research, particularly to elucidate the precise binding affinities and kinetics of this compound with individual T-type calcium channel subtypes, will be instrumental in guiding the rational design of future antihypertensive therapies with enhanced specificity and reduced side-effect profiles. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced pharmacology of this compound and other calcium channel modulators.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Manidipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of manidipine, a third-generation dihydropyridine calcium channel blocker. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Chemical Properties of this compound

This compound is a lipophilic diarylmethane and a dihydropyridine derivative.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[2]
Chemical Formula C₃₅H₃₈N₄O₆[2][3]
Molecular Weight 610.711 g/mol [2][3][4]
CAS Number 89226-50-6[2][5]
Appearance Light Yellow Crystalline Solid[1]
Solubility <1mg/mL in water; ≥ 61.1mg/mL in DMSO[2][5]
Melting Point 123.2-127.8 °C (for free base)[6]
IC₅₀ 2.6 nM (in guinea-pig ventricular cells)[1][7]

Synthesis Pathway of this compound

The synthesis of this compound is accomplished through a multi-step process that culminates in a version of the Hantzsch dihydropyridine synthesis. The overall pathway involves the preparation of two key fragments which are then condensed to form the final dihydropyridine ring system.

The synthesis begins with the preparation of the side chain, 2-(4-benzhydrylpiperazin-1-yl)ethanol. This is achieved by the alkylation of N-(2-hydroxyethyl)piperazine with benzhydryl bromide.[3] This alcohol is then acylated using diketene to form 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.[3][6]

The final and crucial step is the Hantzsch condensation reaction. In this step, the prepared acetoacetate intermediate is reacted with 3-nitrobenzaldehyde and methyl 3-aminocrotonate.[3][8] This three-component reaction forms the 1,4-dihydropyridine core of the this compound molecule. The resulting this compound free base can then be converted to its dihydrochloride salt for pharmaceutical use.[6][8]

Manidipine_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product R1 N-(2-hydroxyethyl)piperazine I1 2-(4-benzhydrylpiperazin-1-yl)ethanol R1->I1 Alkylation R2 Benzhydryl Bromide R2->I1 Alkylation R3 Diketene I2 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate R3->I2 Acylation R4 3-Nitrobenzaldehyde P1 This compound R4->P1 Hantzsch Condensation R5 Methyl 3-aminocrotonate R5->P1 Hantzsch Condensation I1->I2 Acylation I2->P1 Hantzsch Condensation

Fig. 1: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on procedures outlined in cited patents for the synthesis of this compound and its hydrochloride salt.[6][8]

Step 1: Synthesis of 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate (Intermediate I2)

  • Preparation of 1-benzhydryl-4-(2-hydroxyethyl)piperazine (Intermediate I1): This intermediate is typically prepared first. N-hydroxyethyl piperazine is reacted with diphenylmethyl chloride (benzhydryl chloride) in the presence of a base like potassium carbonate in a solvent such as DMF. The reaction is typically carried out at a temperature of 20-30 °C for 1.5-4 hours.[8]

  • Acylation: The prepared 1-benzhydryl-4-(2-hydroxyethyl)piperazine is dissolved in an appropriate solvent. A catalyst such as 4-dimethylaminopyridine (DMAP) is added.[8]

  • Diketene is then added to the mixture to perform the acylation reaction.[8]

  • After the reaction is complete, the mixture is washed with a diluted alkaline solution, dried, and concentrated to yield the oily product, 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.[6][8]

Step 2: Synthesis of this compound (Hantzsch Reaction)

  • Reaction Setup: In a reaction flask, combine 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate (e.g., 75.9 mmol), m-nitrobenzaldehyde (e.g., 75.7 mmol), and methyl 3-aminocrotonate (e.g., 75.8 mmol).[8]

  • Solvent Addition: Add isopropanol as the solvent (e.g., 300 ml).[8]

  • Reaction Conditions: Heat the mixture under stirring to 75-85 °C and maintain the reaction for 6-20 hours (a specific example cites 16 hours).[8]

  • Work-up: After the reaction is complete, concentrate the solution under reduced pressure. Dissolve the residue in ethyl acetate.[8]

  • Purification: Wash the ethyl acetate solution with warm water (50-60 °C). Dry the organic layer and concentrate it under reduced pressure to obtain this compound free base.[8] A crystallization step using a mixed solvent system (e.g., methyl acetate/isopropyl ether/n-hexane) can be employed for further purification.[6]

Step 3: Preparation of this compound Dihydrochloride

  • Salt Formation: Dissolve the purified this compound free base in a suitable solvent like methanol.[6]

  • Add a solution of hydrogen chloride in an organic solvent (e.g., methanolic HCl) to adjust the pH to 1-2.[6] The molar ratio of this compound to HCl should be approximately 1:2.0-2.2.[8]

  • Crystallization and Isolation: Stir the solution to allow the hydrochloride salt to crystallize and precipitate.

  • Filter the solid product, and recrystallize it from a solvent such as 95% methanol.[6]

  • Dry the final product to obtain this compound dihydrochloride.

Mechanism of Action: Signaling Pathway

This compound functions as a calcium channel antagonist, primarily targeting voltage-dependent L-type and T-type calcium channels on vascular smooth muscle cells.[2][9][10] The contraction of these cells is a key factor in regulating blood pressure.

The process begins when an agonist (e.g., angiotensin II) binds to a Gq protein-coupled receptor on the cell membrane. This activates a signaling cascade that leads to the release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic reticulum.[2][9] This initial calcium release triggers the opening of voltage-dependent calcium channels, allowing a larger influx of extracellular Ca²⁺ into the cell.[2][9] The increased intracellular calcium concentration leads to the activation of downstream pathways that result in muscle contraction and vasoconstriction, thereby increasing blood pressure.[10]

This compound exerts its antihypertensive effect by binding to these L-type and T-type calcium channels, effectively blocking the influx of extracellular calcium.[9][10] This inhibition prevents the sustained contraction of vascular smooth muscle, leading to vasodilation (relaxation of the blood vessels).[2][9] The resulting decrease in peripheral vascular resistance leads to a reduction in blood pressure.[10] this compound shows high selectivity for vascular tissue with minimal effects on the heart at standard clinical doses.[2][9]

Manidipine_MoA cluster_membrane Vascular Smooth Muscle Cell receptor Gq Coupled Receptor sr Sarcoplasmic Reticulum receptor->sr Signal Cascade ca_channel L-type & T-type Ca²⁺ Channel calcium_increase ↑ Intracellular [Ca²⁺] ca_channel->calcium_increase Extracellular Ca²⁺ Influx contraction Muscle Contraction (Vasoconstriction) sr->calcium_increase Ca²⁺ Release calcium_increase->ca_channel Depolarization (Opens Channel) calcium_increase->contraction Activates This compound This compound This compound->ca_channel BLOCKS agonist Agonist (e.g., Angiotensin II) agonist->receptor Binds

Fig. 2: Mechanism of action of this compound.

References

In-Vitro Characterization of Manidipine Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker utilized in the management of hypertension.[1][2][3] Its therapeutic effect is primarily achieved through the inhibition of voltage-gated calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[4][5] A comprehensive understanding of its binding affinity to its molecular targets is crucial for drug development and for elucidating its mechanism of action. This technical guide provides an in-depth overview of the in-vitro characterization of this compound's binding affinity, summarizing key quantitative data and detailing relevant experimental protocols.

This compound is distinguished from many other dihydropyridine calcium channel blockers by its activity on both L-type and T-type calcium channels.[1][4][5] While older dihydropyridines predominantly act on L-type calcium channels, this compound's dual action contributes to its unique pharmacological profile, including its effects on renal microcirculation.[5][6]

Quantitative Binding Affinity Data

The following tables summarize the available in-vitro quantitative data for this compound's interaction with voltage-gated calcium channels. The data is primarily derived from electrophysiological studies, which measure the functional inhibition of ion channels and from which the half-maximal inhibitory concentration (IC50) is determined.

Table 1: this compound Binding Affinity for L-Type Calcium Channels

TargetCell TypeMethodParameterValueReference
L-type Ca2+ currentGuinea-pig ventricular cellsWhole-cell patch-clampIC502.6 nM(Tohse et al., 1993)[7]
L-type Ca2+ currentGuinea-pig ventricular cellsWhole-cell patch-clampIC50400 nM(Tohse et al., 1993)[7]
Native L-type channelsDissociated guinea pig cardiac ventricular cellsNot specifiedIC502.6 nM(Cayman Chemical)
Recombinant rabbit L-type (α1Cα2/δβ1a)Xenopus oocytesNot specified-Blocking activity confirmed(Cayman Chemical)

Note: The different IC50 values reported by Tohse et al. (1993) were obtained at different holding potentials (-37 mV and -78 mV, respectively), indicating that this compound's binding is voltage-dependent.[7]

Table 2: this compound Binding Affinity for T-Type Calcium Channels

TargetExpression SystemMethodParameterValueReference
Human T-type (α1H)Xenopus oocytesNot specified-Blocking activity confirmed(Cayman Chemical)

Experimental Protocols

Whole-Cell Patch-Clamp for Measuring L-type Ca2+ Current Inhibition

This method allows for the direct measurement of ion channel activity in living cells and is a powerful tool for characterizing the inhibitory effects of compounds like this compound.

Objective: To determine the IC50 value of this compound for L-type Ca2+ currents in isolated cardiac myocytes.

Methodology:

  • Cell Preparation: Single ventricular cells are isolated from guinea pig hearts.

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is established. This provides electrical access to the cell's interior.

  • Voltage Protocol: The cell membrane potential is held at a specific value (e.g., -37 mV or -78 mV) to control the activation state of the calcium channels.[7] Depolarizing voltage steps are then applied to elicit L-type Ca2+ currents.

  • Drug Application: this compound is applied to the bath solution at various concentrations.

  • Data Acquisition and Analysis: The peak L-type Ca2+ current is measured before and after the application of this compound. The percentage of current inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are a standard method for characterizing the affinity and density of receptors in a given tissue or cell preparation.

Objective: To determine the binding affinity (Ki) of this compound for L-type calcium channels.

Methodology:

  • Membrane Preparation: Membranes are prepared from a tissue or cell line known to express the target calcium channels. This typically involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.[8]

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]PN200-110, a dihydropyridine) and varying concentrations of unlabeled this compound.[9]

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters.[8]

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then used to generate a competition curve, from which the IC50 of this compound is calculated. The Ki value can then be derived from the IC50 using the Cheng-Prusoff equation.[8]

Visualizations

Signaling Pathway of this compound Action

Manidipine_Signaling_Pathway cluster_channels This compound This compound L_type L-type Voltage-Gated Calcium Channel This compound->L_type blocks T_type T-type Voltage-Gated Calcium Channel This compound->T_type blocks Ca_influx Ca²⁺ Influx Contraction Vascular Smooth Muscle Contraction Ca_influx->Contraction stimulates Vasodilation Vasodilation Contraction->Vasodilation leads to inhibition of BP Decreased Blood Pressure Vasodilation->BP results in

Caption: Signaling pathway of this compound's antihypertensive effect.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep incubate Incubation (Membranes + Radioligand + this compound) prep->incubate filter Filtration (Separate bound from free ligand) incubate->filter count Scintillation Counting (Quantify radioactivity) filter->count analyze Data Analysis (Determine IC₅₀ and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Key Concepts

Manidipine_Logical_Relationships This compound This compound DHP Dihydropyridine This compound->DHP is a L_type L-type Ca²⁺ Channel This compound->L_type binds to T_type T-type Ca²⁺ Channel This compound->T_type binds to Binding_Affinity High Binding Affinity (Low IC₅₀/Ki) Ca_Blocker Calcium Channel Blocker DHP->Ca_Blocker is a type of L_type->Binding_Affinity exhibits T_type->Binding_Affinity exhibits Vasodilation Vasodilation Binding_Affinity->Vasodilation leads to Hypertension Hypertension Treatment Vasodilation->Hypertension is used for

Caption: Logical relationships of this compound and its mode of action.

References

The Genesis and Evolution of Manidipine: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

A Third-Generation Dihydropyridine Calcium Channel Blocker with a Unique Dual-Action Mechanism

Manidipine, a third-generation dihydropyridine calcium channel blocker, has carved a distinct niche in the management of hypertension. Its discovery and development journey reveals a strategic drug design approach aimed at enhancing vascular selectivity, prolonging its duration of action, and improving the side-effect profile compared to its predecessors. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization: The Quest for a Superior Dihydropyridine

The development of this compound emerged from the established therapeutic value of dihydropyridine calcium channel blockers in treating hypertension. The core strategy in its discovery was to optimize the dihydropyridine scaffold to achieve a more favorable pharmacological profile.

The general structure-activity relationship (SAR) for dihydropyridines indicates that:

  • The 1,4-dihydropyridine ring is essential for activity.

  • The presence of an aryl group at the 4-position, typically substituted with an electron-withdrawing group, is crucial for potency.

  • Ester groups at the 3- and 5-positions significantly influence the activity and pharmacokinetic properties.[1]

The lead optimization process for this compound focused on modifying the ester side chains to enhance lipophilicity and receptor binding characteristics. This led to the incorporation of a unique piperazine moiety, a key structural feature that distinguishes this compound from other dihydropyridines. This modification contributes to its high lipophilicity, which allows for a gradual onset and a long duration of action.[2] The (S)-enantiomer of this compound has been shown to be significantly more potent than the (R)-enantiomer, highlighting the stereospecificity of its interaction with the calcium channel.[3]

Synthesis of this compound: A Multi-step Chemical Process

The synthesis of this compound is a multi-step process that culminates in the formation of the dihydropyridine ring through a Hantzsch-type condensation reaction. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-benzhydryl-4-(2-hydroxyethyl)piperazine

  • N-(2-hydroxyethyl)piperazine is reacted with benzhydryl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature to facilitate the alkylation of the piperazine nitrogen.

  • The product is then isolated and purified.[4]

Step 2: Synthesis of 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate

  • 1-benzhydryl-4-(2-hydroxyethyl)piperazine is acylated with diketene.

  • The reaction is typically carried out by heating the reactants, and the resulting acetoacetate is purified.[5][6]

Step 3: Hantzsch Condensation to form this compound

  • 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, and methyl 3-aminocrotonate are dissolved in a solvent such as isopropanol.

  • The mixture is heated to reflux to drive the condensation reaction, leading to the formation of the dihydropyridine ring.

  • The crude this compound is then purified through recrystallization.[5][6]

Step 4: Formation of this compound Hydrochloride

  • The purified this compound free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid to precipitate this compound hydrochloride.

  • The resulting salt is then collected by filtration and dried.[5][6]

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Intermediate B cluster_2 Step 3: Hantzsch Condensation cluster_3 Step 4: Salt Formation A1 N-(2-hydroxyethyl)piperazine A_product 1-benzhydryl-4-(2-hydroxyethyl)piperazine (Intermediate A) A1->A_product A2 Benzhydryl bromide A2->A_product A_reagents Base (e.g., K2CO3) Solvent (e.g., DMF) A_reagents->A_product B1 Intermediate A A_product->B1 B_product 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate (Intermediate B) B1->B_product B2 Diketene B2->B_product C1 Intermediate B B_product->C1 C_product This compound (free base) C1->C_product C2 m-nitrobenzaldehyde C2->C_product C3 Methyl 3-aminocrotonate C3->C_product C_reagents Solvent (e.g., Isopropanol) Heat C_reagents->C_product D1 This compound (free base) C_product->D1 D_product This compound Hydrochloride D1->D_product D_reagents Hydrochloric acid D_reagents->D_product

Caption: General synthetic workflow for this compound Hydrochloride.

Mechanism of Action: A Dual Blockade of L- and T-type Calcium Channels

This compound exerts its antihypertensive effect primarily by blocking voltage-dependent calcium channels in vascular smooth muscle cells. Unlike many other dihydropyridines that are selective for L-type calcium channels, this compound exhibits a dual-blocking action on both L-type and T-type calcium channels.[7][8] This dual blockade is a key factor contributing to its unique pharmacological profile.

L-type Calcium Channel Blockade:

  • Blockade of L-type calcium channels in vascular smooth muscle cells inhibits the influx of extracellular calcium.[9]

  • This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance and blood pressure.[9]

T-type Calcium Channel Blockade:

  • T-type calcium channels are present in both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles of the kidneys.[8]

  • By blocking T-type channels in the efferent arterioles, this compound causes vasodilation, which reduces intraglomerular pressure. This action is thought to contribute to its renal protective effects.[10]

  • The blockade of T-type calcium channels may also play a role in reducing the reflex tachycardia that can be associated with potent vasodilation.

Signaling Pathway of this compound's Action

G cluster_0 This compound Action cluster_1 Calcium Channels cluster_2 Cellular Effects cluster_3 Physiological Outcomes This compound This compound L_type L-type Ca2+ Channel (Vascular Smooth Muscle) This compound->L_type Blocks T_type T-type Ca2+ Channel (Renal Efferent Arteriole) This compound->T_type Blocks Ca_influx_L Decreased Intracellular Ca2+ Concentration L_type->Ca_influx_L Inhibits Ca2+ influx Ca_influx_T Decreased Intracellular Ca2+ Concentration T_type->Ca_influx_T Inhibits Ca2+ influx Vasodilation Vasodilation Ca_influx_L->Vasodilation Renal_protection Renal Protection (Reduced Intraglomerular Pressure) Ca_influx_T->Renal_protection Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Caption: Simplified signaling pathway of this compound's dual-channel blockade.

Preclinical Pharmacological Profile

A battery of in vitro and in vivo studies was conducted to establish the pharmacological profile of this compound.

In Vitro Studies

Calcium Channel Binding Assays: Radioligand binding assays were employed to determine the affinity of this compound for L-type calcium channels. These assays typically use a radiolabeled dihydropyridine, such as [3H]nitrendipine, to label the channels in tissue homogenates (e.g., from rat brain or cardiac muscle). The ability of this compound to displace the radioligand is measured to determine its binding affinity (Ki). The (S)-(+)-isomer of this compound has shown a significantly higher affinity in these assays compared to the (R)-(-)-isomer.[3]

Functional Assays in Isolated Tissues: The vasodilatory effects of this compound were assessed in isolated arterial preparations, such as rat aorta or mesenteric arteries. These tissues are contracted with a depolarizing agent (e.g., high potassium solution) or a receptor agonist (e.g., norepinephrine), and the ability of this compound to induce relaxation is measured. These studies demonstrated the potent and long-lasting vasodilatory action of this compound.

In Vivo Studies in Animal Models

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs): SHRs are a widely used animal model of essential hypertension. Oral administration of this compound to SHRs has been shown to cause a significant and sustained reduction in blood pressure.[11] These studies confirmed the antihypertensive efficacy of this compound in a relevant animal model.

Renal Hemodynamic Studies: Studies in animal models have demonstrated that this compound increases renal blood flow and reduces renovascular resistance.[11] Micropuncture studies in SHRs have shown that this compound dilates both afferent and efferent glomerular arterioles, leading to a reduction in intraglomerular pressure. This provides experimental evidence for its renal protective effects.

Pharmacokinetic Studies: Pharmacokinetic studies in animals, such as rats and dogs, have characterized the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies revealed that this compound is well-absorbed orally and undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes.[7]

Preclinical Pharmacokinetic Parameters of this compound in Rats
Parameter Value
BioavailabilityVaries with formulation
Tmax (Time to peak plasma concentration)~2 hours
Protein BindingHigh (>90%)
MetabolismExtensive hepatic metabolism
Elimination Half-lifeVaries with dose and formulation
Major Excretion RouteFeces (via biliary excretion of metabolites)

Note: The values presented are approximate and can vary depending on the specific study conditions and formulation used.[12][13]

Clinical Development: From Trials to Therapeutic Use

The clinical development of this compound involved a series of Phase I, II, and III clinical trials to evaluate its safety, efficacy, and optimal dosing in hypertensive patients.

Phase I Studies: Safety and Pharmacokinetics in Humans

Phase I studies in healthy volunteers established the safety and pharmacokinetic profile of this compound in humans. These studies confirmed that this compound is generally well-tolerated and provided data on its absorption, metabolism, and elimination, which informed the dosing regimens for subsequent trials. The half-life of elimination was observed to be dose-dependent, with doses of 5, 10, and 20 mg producing half-lives of approximately 3.94, 5.02, and 7.95 hours, respectively.[7]

Phase II and III Studies: Efficacy and Safety in Hypertensive Patients

Numerous clinical trials have demonstrated the efficacy of this compound in lowering blood pressure in patients with mild to moderate essential hypertension.[14][15] These studies have consistently shown that once-daily administration of this compound (typically 10-20 mg) provides a smooth and sustained reduction in blood pressure over a 24-hour period.[14]

Comparative Clinical Trials: this compound has been compared to other antihypertensive agents, including other calcium channel blockers like amlodipine, and angiotensin-converting enzyme (ACE) inhibitors like enalapril.[8]

  • This compound vs. Amlodipine: Several head-to-head trials have shown that this compound has a comparable antihypertensive efficacy to amlodipine.[8] A key finding from these studies is that this compound is associated with a significantly lower incidence of ankle edema, a common side effect of dihydropyridine calcium channel blockers.[16]

  • This compound vs. Enalapril: Studies have demonstrated that this compound is as effective as enalapril in reducing blood pressure in hypertensive patients, including those with type 2 diabetes.[8]

Comparative Efficacy of this compound in Clinical Trials
Comparator Outcome
AmlodipineSimilar reduction in systolic and diastolic blood pressure.[8]
EnalaprilComparable blood pressure-lowering effect.[8]
Incidence of Ankle Edema: this compound vs. Amlodipine (Meta-analysis data)
Treatment Group Relative Risk for Ankle Edema
This compound0.35 (95% CI: 0.22 - 0.54)

This data suggests a significantly lower risk of ankle edema with this compound compared to amlodipine.[16]

Special Populations

The efficacy and safety of this compound have also been evaluated in specific patient populations:

  • Elderly Patients: this compound has been shown to be effective and well-tolerated in elderly patients with hypertension.[14]

  • Patients with Renal Impairment: Due to its favorable effects on renal hemodynamics, this compound is considered a suitable option for hypertensive patients with renal impairment.[10]

  • Patients with Diabetes: this compound has been shown to be effective in lowering blood pressure in diabetic patients without adversely affecting glucose metabolism.[8]

Conclusion

The discovery and development of this compound represent a successful example of rational drug design in the field of cardiovascular medicine. By strategically modifying the dihydropyridine scaffold, a third-generation calcium channel blocker with a unique dual L- and T-type channel blocking mechanism was created. This dual action translates into effective blood pressure control with the added benefit of potential renal protection and an improved side-effect profile, particularly a lower incidence of ankle edema compared to other drugs in its class. The comprehensive preclinical and clinical evaluation of this compound has firmly established its role as a valuable therapeutic option for the management of hypertension in a broad range of patients.

References

Manidipine: A Comprehensive Technical Guide to its Molecular Targets Beyond Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker widely recognized for its efficacy in the management of hypertension. Its primary mechanism of action involves the inhibition of L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] However, a growing body of evidence reveals that this compound's pharmacological profile extends beyond this primary function, engaging with a diverse array of molecular targets that contribute to its pleiotropic effects, including anti-inflammatory, antioxidant, and metabolic benefits.[2][3]

This technical guide provides an in-depth exploration of the molecular targets of this compound independent of its calcium channel blocking activity. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of these off-target interactions, supported by quantitative data, comprehensive experimental methodologies, and visual representations of the associated signaling pathways.

Quantitative Data Summary

The following table summarizes the known quantitative parameters of this compound's interaction with its non-calcium channel molecular targets.

Molecular TargetParameterValueCell/SystemReference
Cytochrome P450 2J2 (CYP2J2) Ki (competitive inhibition)0.0294 µMRecombinant human CYP2J2[4]
Endothelin-1 (ET-1) Signaling ED50 (inhibition of Ca²⁺ increase)1 nM (10⁻⁹ mol/L)A7r5 cells, Glomerular mesangial cells[5]
Nuclear Factor of Activated T-cells 2 (NFAT2) Predicted Binding Affinity4.3967 µMMolecular Docking Simulation

Detailed Molecular Target Analysis

Cytochrome P450 2J2 (CYP2J2) Inhibition

This compound has been identified as a potent competitive inhibitor of Cytochrome P450 2J2 (CYP2J2), an enzyme involved in the metabolism of arachidonic acid to signaling molecules.[4]

  • Objective: To determine the inhibitory potential and kinetics of this compound on human CYP2J2 activity.

  • System: Recombinant human CYP2J2.

  • Substrate: Luciferin-2J2/4F12 O-dealkylase.

  • Methodology:

    • Recombinant human CYP2J2 is incubated with varying concentrations of this compound.

    • The luciferin-based substrate is added to initiate the enzymatic reaction.

    • The O-dealkylase activity of CYP2J2 is measured by quantifying the luminescent signal produced.

    • Concentration-dependent inhibition is used to calculate the IC50 value.

    • Kinetic analyses, such as Lineweaver-Burk plots, are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki).[4]

CYP2J2_Inhibition cluster_workflow Experimental Workflow This compound This compound CYP2J2 Cytochrome P450 2J2 (CYP2J2) This compound->CYP2J2 Competitively Inhibits Epoxyeicosatrienoic_Acids Epoxyeicosatrienoic Acids (EETs) CYP2J2->Epoxyeicosatrienoic_Acids Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->CYP2J2 Metabolized by Incubate\nthis compound + CYP2J2 Incubate This compound + CYP2J2 Add\nSubstrate Add Substrate Incubate\nthis compound + CYP2J2->Add\nSubstrate Measure\nLuminescence Measure Luminescence Add\nSubstrate->Measure\nLuminescence Calculate\nIC50 & Ki Calculate IC50 & Ki Measure\nLuminescence->Calculate\nIC50 & Ki

Caption: this compound competitively inhibits CYP2J2, blocking EETs production.

Modulation of Endothelial Nitric Oxide Synthase (eNOS) and Inflammatory Mediators

This compound exerts significant vasoprotective effects by modulating the expression of key proteins involved in endothelial function and inflammation. Studies in hypertensive rat aortas have shown that this compound normalizes the decreased expression of endothelial nitric oxide synthase (eNOS) and attenuates the overexpression of NADPH oxidase, vascular cell adhesion molecule-1 (VCAM-1), and monocyte chemoattractant protein-1 (MCP-1).[2]

  • Objective: To quantify the protein expression of eNOS in response to this compound treatment.

  • System: Aortas from N(G)-nitro-L-arginine methyl ester (L-NAME)-induced hypertensive rats.

  • Methodology:

    • Hypertensive rats are treated with this compound (e.g., 10 mg/kg/day) for a specified period (e.g., 2 weeks).

    • Aortic tissues are harvested and homogenized to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for eNOS.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

    • The signal is visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.

    • Expression levels are normalized to a loading control (e.g., β-actin).[2]

  • Objective: To measure the mRNA levels of NADPH oxidase, VCAM-1, and MCP-1.

  • System: Aortas from L-NAME-induced hypertensive rats.

  • Methodology:

    • Total RNA is extracted from the aortic tissues of control and this compound-treated rats.

    • RNA quality and quantity are assessed.

    • First-strand cDNA is synthesized from the RNA template using reverse transcriptase.

    • Quantitative PCR (qPCR) is performed using specific primers for NADPH oxidase, VCAM-1, MCP-1, and a housekeeping gene (e.g., GAPDH).

    • The relative gene expression is calculated using the ΔΔCt method.[2]

eNOS_Inflammation_Pathway This compound This compound eNOS eNOS (endothelial Nitric Oxide Synthase) This compound->eNOS Upregulates NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase Downregulates VCAM1 VCAM-1 This compound->VCAM1 Downregulates MCP1 MCP-1 This compound->MCP1 Downregulates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation & Endothelial Protection NO->Vasodilation Oxidative_Stress Oxidative Stress & Inflammation NADPH_Oxidase->Oxidative_Stress VCAM1->Oxidative_Stress MCP1->Oxidative_Stress

Caption: this compound's vasoprotective and anti-inflammatory effects.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Activation

This compound has been shown to activate PPAR-γ, a nuclear receptor that plays a critical role in adipogenesis and insulin sensitivity. This activity is believed to contribute to this compound's beneficial metabolic profile.[3][6]

  • Objective: To assess the ability of this compound to activate PPAR-γ.

  • System: 3T3-L1 rat adipocytes or a suitable cell line transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase gene.

  • Methodology:

    • Cells are seeded in a multi-well plate and allowed to adhere.

    • The cells are treated with various concentrations of this compound, a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

    • After an incubation period, the cells are lysed.

    • Luciferase substrate is added to the cell lysate.

    • The resulting luminescence, which is proportional to PPAR-γ activation, is measured using a luminometer.

    • The data is analyzed to determine the dose-response relationship and the EC50 value for this compound.

PPARg_Activation This compound This compound PPARg PPAR-γ (Peroxisome Proliferator-activated Receptor gamma) This compound->PPARg Activates Adipocyte_Diff Adipocyte Differentiation PPARg->Adipocyte_Diff Insulin_Sens Increased Insulin Sensitivity PPARg->Insulin_Sens Metabolic_Effects Beneficial Metabolic Effects Adipocyte_Diff->Metabolic_Effects Insulin_Sens->Metabolic_Effects

Caption: this compound activates PPAR-γ, leading to improved metabolic outcomes.

Inhibition of Aldosterone Secretion

Clinical studies have indicated that this compound can inhibit the secretion of aldosterone, a mineralocorticoid hormone involved in blood pressure regulation.[7] The precise in vitro inhibitory concentration is yet to be fully elucidated.

  • Objective: To quantify the direct inhibitory effect of this compound on aldosterone secretion.

  • System: Human adrenocortical cell line (e.g., NCI-H295R).

  • Methodology:

    • Adrenocortical cells are cultured in multi-well plates.

    • The cells are stimulated with an agent that induces aldosterone secretion, such as angiotensin II or potassium chloride.

    • Varying concentrations of this compound are added to the stimulated cells.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of aldosterone in the supernatant is measured using a specific radioimmunoassay (RIA) or ELISA.

    • The results are used to generate a dose-response curve and calculate the IC50 of this compound for aldosterone secretion inhibition.

Modulation of Endothelin-1 (ET-1) Signaling

This compound exhibits a dual effect on the signaling pathway of endothelin-1 (ET-1), a potent vasoconstrictor. It potently inhibits the ET-1-induced increase in intracellular calcium, while simultaneously potentiating the ET-1-induced expression of the immediate-early genes c-fos and c-jun.[5]

  • Objective: To measure the effect of this compound on ET-1-induced changes in intracellular calcium concentration.

  • System: Vascular smooth muscle cells (A7r5) or glomerular mesangial cells.

  • Methodology:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The cells are pre-incubated with different concentrations of this compound.

    • ET-1 is added to stimulate an increase in intracellular calcium.

    • The change in fluorescence, corresponding to the change in intracellular calcium, is monitored using a fluorescence spectrophotometer or a fluorescence microscope.

    • The dose-dependent inhibition by this compound is used to calculate the ED50.[5]

  • Objective: To determine the effect of this compound on ET-1-induced expression of c-fos and c-jun.

  • Methodology:

    • Cells are treated with ET-1 in the presence or absence of this compound (e.g., 10⁻⁵ mol/L).

    • At various time points, total RNA is extracted from the cells.

    • The mRNA levels of c-fos and c-jun are quantified using Northern blotting or quantitative RT-PCR.

    • The potentiation of gene expression by this compound is determined by comparing the mRNA levels in cells treated with ET-1 alone versus those treated with ET-1 and this compound.[5]

ET1_Signaling ET1 Endothelin-1 (ET-1) ET_Receptor Endothelin Receptor ET1->ET_Receptor Ca_Increase Intracellular Ca²⁺ Increase ET_Receptor->Ca_Increase Gene_Expression c-fos & c-jun Expression ET_Receptor->Gene_Expression This compound This compound This compound->Ca_Increase Inhibits (ED50 = 1 nM) This compound->Gene_Expression Potentiates (at 10 µM) Vasoconstriction Vasoconstriction Ca_Increase->Vasoconstriction Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth Pgp_NFAT2_Pathway This compound This compound NFAT2 NFAT2 This compound->NFAT2 Binds to (Predicted Affinity = 4.4 µM) Pgp_Activity P-glycoprotein (P-gp) Activity This compound->Pgp_Activity Inhibits (via NFAT2) Drug_Accumulation Intracellular Drug Accumulation This compound->Drug_Accumulation Promotes NFAT2->Pgp_Activity Regulates Drug_Efflux Chemotherapeutic Drug Efflux Pgp_Activity->Drug_Efflux Pgp_Activity->Drug_Accumulation MDR Multidrug Resistance Drug_Efflux->MDR Chemosensitivity Increased Chemosensitivity Drug_Accumulation->Chemosensitivity

References

Manidipine's Effects on Vascular Smooth Muscle Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine, a third-generation dihydropyridine calcium channel blocker, exerts significant effects on vascular smooth muscle cells (VSMCs), primarily through its potent inhibition of voltage-dependent calcium channels. This guide provides a comprehensive technical overview of the molecular mechanisms, physiological consequences, and experimental methodologies related to this compound's action on VSMCs. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in cardiovascular drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of this compound's vascular pharmacology.

Introduction

Vascular smooth muscle cell (VSMC) contraction is a fundamental process in the regulation of blood pressure and peripheral vascular resistance. The influx of extracellular calcium through voltage-dependent calcium channels is a critical trigger for the initiation of the contractile cascade. Dihydropyridine calcium channel blockers are a class of drugs that therapeutically target these channels to induce vasodilation and lower blood pressure. This compound is a distinctive member of this class, notable for its dual blockade of both L-type and T-type calcium channels, which contributes to its unique pharmacological profile, including its effects on renal microcirculation.[1][2][3] This guide delves into the specific effects of this compound on VSMCs at the cellular and molecular level.

Mechanism of Action in Vascular Smooth Muscle Cells

This compound's primary mechanism of action in VSMCs is the inhibition of calcium influx through voltage-dependent calcium channels (VDCCs).[1] By blocking these channels, this compound reduces the intracellular calcium concentration ([Ca²⁺]i), thereby preventing the activation of calmodulin and myosin light-chain kinase (MLCK), which are essential for the phosphorylation of myosin and subsequent cross-bridge cycling with actin that leads to muscle contraction. This results in vascular smooth muscle relaxation and vasodilation.[1]

Dual Blockade of L-type and T-type Calcium Channels

A key feature of this compound is its ability to block both L-type and T-type calcium channels.[1][2][3] While L-type channels are the predominant VDCCs in most vascular beds and are the primary target of many dihydropyridines, T-type channels are also expressed in certain vascular tissues, including the renal efferent arterioles. This compound's blockade of T-type channels is thought to contribute to its renal-protective effects by dilating both afferent and efferent arterioles, thereby reducing intraglomerular pressure.[2][3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on various parameters in vascular smooth muscle cells and related experimental models.

Table 1: Inhibitory Potency of this compound on Calcium Channels and Cellular Responses

ParameterCell/Tissue TypeAgonist/ConditionIC50 / ED50Reference
L-type Ca²⁺ Current InhibitionGuinea-pig ventricular cellsDepolarization (-37 mV holding potential)IC50 = 2.6 nM
L-type Ca²⁺ Current InhibitionGuinea-pig ventricular cellsDepolarization (-78 mV holding potential)IC50 = 400 nM
Endothelin-1-induced [Ca²⁺]i IncreaseA7r5 cellsEndothelin-1ED50 = 10⁻⁹ mol/L
Endothelin-1-induced DNA SynthesisRat VSMCsEndothelin-1 (10⁻⁷ M)IC50 = 10⁻⁷ M
Endothelin-1-induced Protein SynthesisRat VSMCsEndothelin-1 (10⁻⁷ M)IC50 = 10⁻⁸ M
DNA Synthesis SuppressionRat aortic VSMCs-50% suppression at 10⁻⁶ M

Table 2: Effects of this compound on Gene Expression

GeneCell TypeConditionEffectConcentrationReference
c-fosA7r5 cellsEndothelin-1-inducedPotentiation10⁻⁵ mol/L
c-junA7r5 cellsEndothelin-1-inducedPotentiation10⁻⁵ mol/L
Glycosaminoglycan (GAG) SynthesisRat aortic VSMCs-Stimulation to 450% of control10⁻⁸ M

Experimental Protocols

Cell Culture

Protocol 4.1.1: Culture of Rat Aortic Vascular Smooth Muscle Cells (VSMCs)

  • Isolation: Aseptically dissect the thoracic aorta from a Sprague-Dawley rat. Remove the surrounding adipose and connective tissue.

  • Endothelium Removal: Gently scrape the intimal surface to remove the endothelium.

  • Digestion: Mince the aortic tissue and incubate in a solution of collagenase and elastase to digest the extracellular matrix and release individual VSMCs.

  • Plating: Centrifuge the cell suspension, resuspend the pellet in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Plate the cells in culture flasks.

  • Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days. Passage the cells upon reaching 80-90% confluency.

Protocol 4.1.2: Culture of A7r5 Cell Line

  • Thawing: Rapidly thaw a cryopreserved vial of A7r5 cells (ATCC CRL-1444) in a 37°C water bath.

  • Plating: Transfer the cell suspension to a culture flask containing DMEM with 10% FBS.

  • Maintenance: Culture and passage the cells as described for primary VSMCs.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Protocol 4.2.1: Fura-2 AM-based [Ca²⁺]i Measurement

  • Cell Preparation: Plate VSMCs or A7r5 cells on glass coverslips and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a balanced salt solution (BSS). Incubate the cells with 2-5 µM Fura-2 acetoxymethyl ester (Fura-2 AM) in BSS for 30-60 minutes at 37°C.

  • De-esterification: Wash the cells with BSS and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

  • Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Data Acquisition: Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.

  • Experimental Procedure: Perfuse the cells with BSS and establish a baseline fluorescence ratio. Apply this compound at desired concentrations for a specified pre-incubation period. Subsequently, stimulate the cells with a vasoconstrictor agonist (e.g., endothelin-1, phenylephrine) and record the changes in the fluorescence ratio.

  • Calibration: At the end of each experiment, calibrate the fluorescence signal by determining the maximum fluorescence ratio (Rmax) in the presence of a calcium ionophore (e.g., ionomycin) and excess calcium, and the minimum fluorescence ratio (Rmin) after chelating calcium with EGTA.

Assessment of Vasodilation

Protocol 4.3.1: Organ Bath Experiment with Rat Aortic Rings

  • Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. The rings are mounted between two hooks, one fixed and the other connected to a force-displacement transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess their viability.

  • Experimental Procedure:

    • Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor agonist (e.g., phenylephrine, 10⁻⁶ M).

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response as a percentage of the pre-contraction induced by the agonist.

    • Construct a concentration-response curve to determine the EC50 of this compound for vasodilation.

Gene Expression Analysis

Protocol 4.4.1: RT-qPCR for c-fos and c-jun

  • Cell Treatment: Culture VSMCs or A7r5 cells to near confluency. Pre-incubate the cells with this compound (e.g., 10⁻⁵ M) for 30 minutes.

  • Stimulation: Stimulate the cells with an agonist known to induce immediate early gene expression (e.g., endothelin-1).

  • RNA Extraction: At various time points after stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for c-fos, c-jun, and a housekeeping gene (e.g., GAPDH) for normalization. Use a SYBR Green-based detection method.

  • Data Analysis: Calculate the relative expression of c-fos and c-jun mRNA normalized to the housekeeping gene using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Manidipine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Influx T_channel T-type Ca²⁺ Channel Ca_ext->T_channel Influx Ca_int [Ca²⁺]i L_channel->Ca_int T_channel->Ca_int This compound This compound This compound->L_channel Inhibits This compound->T_channel Inhibits Relaxation Relaxation This compound->Relaxation Promotes Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Leads to

Caption: this compound's mechanism of action in VSMCs.

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Rat Aorta Cut Cut into Rings Dissect->Cut Mount Mount in Organ Bath Cut->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Viability Check Viability (KCl) Equilibrate->Viability Precontract Pre-contract (Phenylephrine) Viability->Precontract Add_this compound Add Cumulative Concentrations of this compound Precontract->Add_this compound Record Record Relaxation Add_this compound->Record Plot Plot Concentration-Response Curve Record->Plot Calculate Calculate EC50 Plot->Calculate

Caption: Workflow for organ bath experiments.

cfos_cjun_pathway This compound This compound Calcium_Signal [Ca²⁺]i Signaling This compound->Calcium_Signal Inhibits Unknown_Pathway Unknown Signaling Pathway(s) This compound->Unknown_Pathway Potentiates ET1 Endothelin-1 ET1->Calcium_Signal Induces ET1->Unknown_Pathway Activates Gene_Expression c-fos and c-jun Gene Expression Unknown_Pathway->Gene_Expression Leads to

References

The Pleiotropic Cardiovascular Effects of Manidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), is primarily utilized for the management of hypertension. Its principal mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. However, a growing body of evidence highlights the pleiotropic effects of this compound that extend beyond its antihypertensive properties. Notably, this compound also blocks T-type calcium channels, a feature not shared by all CCBs, contributing to its unique pharmacological profile. This technical guide provides an in-depth exploration of the multifaceted cardiovascular effects of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Core Pleiotropic Effects of this compound

This compound's pleiotropic effects encompass a range of beneficial actions on the cardiovascular system, including anti-inflammatory, antioxidant, metabolic, and renal-protective properties. These effects are attributed to its ability to modulate various signaling pathways independent of its primary blood pressure-lowering mechanism.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various experimental settings. It has been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, key players in the pathogenesis of atherosclerosis.

Signaling Pathway: Inhibition of NF-κB

A central mechanism underlying this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In vascular endothelial cells and macrophages, pro-inflammatory stimuli typically trigger the activation of NF-κB, leading to the transcription of genes encoding inflammatory mediators. This compound has been shown to suppress this activation, thereby reducing the production of cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8).[1]

ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., oxLDL, TNF-α) NFkB_Activation NF-κB Activation ProInflammatory_Stimuli->NFkB_Activation This compound This compound This compound->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Cytokine_Production Production of IL-6, IL-8, Adhesion Molecules Gene_Transcription->Cytokine_Production

Inhibition of the NF-κB inflammatory pathway by this compound.
Antioxidant Effects

Oxidative stress is a critical contributor to cardiovascular disease. This compound exhibits antioxidant properties by modulating enzymes involved in the production and detoxification of reactive oxygen species (ROS).

Signaling Pathway: Modulation of NADPH Oxidase and Heme Oxygenase-1

This compound has been shown to decrease the expression of p22phox, a subunit of the ROS-producing enzyme NADPH oxidase.[2] Concurrently, it increases the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions.[2] This dual action effectively reduces oxidative stress in the vasculature.

Oxidative_Stress Oxidative Stress NADPH_Oxidase NADPH Oxidase (p22phox subunit) Oxidative_Stress->NADPH_Oxidase This compound This compound This compound->NADPH_Oxidase HO1 Heme Oxygenase-1 (HO-1) This compound->HO1 ROS_Production ROS Production NADPH_Oxidase->ROS_Production Antioxidant_Defense Antioxidant Defense HO1->Antioxidant_Defense

This compound's dual antioxidant mechanism of action.
Metabolic Effects

This compound has demonstrated beneficial effects on metabolic parameters, particularly insulin sensitivity, which is often impaired in hypertensive patients.

Signaling Pathway: PPAR-γ Activation

A key mechanism underlying this compound's metabolic benefits is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3] Activation of PPAR-γ leads to increased expression of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity. This activation also promotes the secretion of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.

This compound This compound PPARg PPAR-γ Activation This compound->PPARg Adiponectin Increased Adiponectin Secretion PPARg->Adiponectin Gene_Expression Regulation of Genes in Glucose & Lipid Metabolism PPARg->Gene_Expression Insulin_Sensitivity Improved Insulin Sensitivity Adiponectin->Insulin_Sensitivity Gene_Expression->Insulin_Sensitivity

Metabolic benefits of this compound via PPAR-γ activation.
Renal Protection

This compound exhibits significant renal-protective effects, which are particularly relevant in hypertensive patients who are at risk of developing kidney disease.

Mechanism: Dilation of Afferent and Efferent Arterioles

Unlike some other CCBs that primarily dilate the afferent arterioles, this compound's blockade of both L- and T-type calcium channels leads to vasodilation of both the afferent and efferent glomerular arterioles.[4][5][6] This balanced vasodilation helps to reduce intraglomerular pressure, thereby mitigating hyperfiltration-induced renal damage and reducing albuminuria.

This compound This compound L_type_Blockade L-type Ca2+ Channel Blockade This compound->L_type_Blockade T_type_Blockade T-type Ca2+ Channel Blockade This compound->T_type_Blockade Afferent_Dilation Afferent Arteriole Dilation L_type_Blockade->Afferent_Dilation Efferent_Dilation Efferent Arteriole Dilation T_type_Blockade->Efferent_Dilation Reduced_Pressure Reduced Intraglomerular Pressure Afferent_Dilation->Reduced_Pressure Efferent_Dilation->Reduced_Pressure Renal_Protection Renal Protection (Reduced Albuminuria) Reduced_Pressure->Renal_Protection

Renal-protective mechanism of this compound.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from key clinical trials comparing the pleiotropic effects of this compound with amlodipine.

Table 1: Effects on Metabolic Parameters (MARIMBA Study) [7][8]

ParameterThis compound (20 mg/day)Amlodipine (10 mg/day)p-value
Change in HOMA-IR -21.3%-8.3%0.007 (this compound vs. baseline)
Change in Plasma Adiponectin +32.9%No significant change0.011 (this compound vs. baseline)
Change in Plasma TNF-α -37.1%No significant change0.019 (this compound vs. baseline)

Table 2: Effects on Renal Function in Diabetic Patients with Microalbuminuria (AMANDHA Study) [9][10]

ParameterThis compound (20 mg/day)Amlodipine (10 mg/day)p-value (between groups)
Reduction in Urinary Albumin Excretion (6 months) -65.5%-20%< 0.01
Reduction in Urinary Albumin Excretion (24 months) -62.7%-16.6%< 0.01
Change in Glomerular Filtration Rate (GFR) (24 months) -0.4 ml/min/1.73 m²-4.7 ml/min/1.73 m²0.032

Experimental Protocols

This section outlines the methodologies employed in key preclinical and clinical studies investigating the pleiotropic effects of this compound.

In Vitro Anti-inflammatory Effects
  • Objective: To assess the effect of this compound on pro-inflammatory cytokine secretion in human endothelial cells and macrophages.[1]

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) and the human monocytic cell line THP-1 (differentiated into macrophages) are cultured under standard conditions.

  • Experimental Workflow:

    • Cells are pre-incubated with various concentrations of this compound (e.g., 1-5 µM) for a specified period.

    • Inflammation is induced by adding pro-inflammatory stimuli such as oxidized low-density lipoprotein (oxLDL) or tumor necrosis factor-alpha (TNF-α).

    • After incubation, the cell culture supernatant is collected.

    • The concentrations of IL-6 and IL-8 in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • To investigate the mechanism, the activation of NF-κB can be assessed by techniques such as Western blotting for phosphorylated IκBα or electrophoretic mobility shift assay (EMSA).

Start Start: Culture HUVECs or THP-1 Macrophages Preincubation Pre-incubate with This compound Start->Preincubation Stimulation Induce Inflammation (oxLDL or TNF-α) Preincubation->Stimulation Collection Collect Culture Supernatant Stimulation->Collection Analysis Quantify Cytokines (IL-6, IL-8) by ELISA Collection->Analysis End End Analysis->End

Workflow for in vitro anti-inflammatory experiments.
Animal Model of Renal Hemodynamics

  • Objective: To investigate the effects of this compound on the morphology of glomerular arterioles in spontaneously hypertensive rats (SHR).[4][5]

  • Animal Model: Spontaneously hypertensive rats (SHR) are used as a model of genetic hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.

  • Experimental Workflow:

    • SHR are treated with this compound (e.g., 5 mg/kg/day, oral gavage) for a specified duration (e.g., 12 weeks).

    • At the end of the treatment period, the rats are euthanized, and their kidneys are perfusion-fixed.

    • The kidneys are processed for histological analysis.

    • Microanatomic techniques are used to measure the luminal diameter and wall thickness of the afferent and efferent arterioles.

    • Morphometric analysis is performed to quantify changes in glomerular structure.

Start Start: Spontaneously Hypertensive Rats (SHR) Treatment Treat with this compound (oral gavage) Start->Treatment Euthanasia Euthanize and Perfusion-fix Kidneys Treatment->Euthanasia Histology Histological Processing Euthanasia->Histology Analysis Morphometric Analysis of Glomerular Arterioles Histology->Analysis End End Analysis->End

Workflow for animal studies on renal hemodynamics.
Clinical Trial for Metabolic and Renal Effects

  • Objective: To compare the effects of this compound and amlodipine on metabolic and renal parameters in hypertensive patients.[7][8]

  • Study Design: A randomized, double-blind, parallel-group clinical trial (e.g., the MARIMBA or AMANDHA study).

  • Experimental Workflow:

    • Recruit eligible patients with hypertension (and other conditions like metabolic syndrome or type 2 diabetes with microalbuminuria).

    • After a washout period, randomize patients to receive either this compound or amlodipine daily for a predefined duration (e.g., 12 weeks to 24 months).

    • Collect baseline and follow-up data on blood pressure, urinary albumin excretion, and metabolic markers (fasting glucose, insulin, adiponectin, TNF-α).

    • Calculate the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) from fasting glucose and insulin levels.

    • Analyze the changes in these parameters from baseline to the end of the study and compare the effects between the two treatment groups.

Start Start: Patient Recruitment & Baseline Data Randomization Randomize to This compound or Amlodipine Start->Randomization Treatment Daily Treatment (e.g., 12 weeks - 24 months) Randomization->Treatment FollowUp Follow-up Data Collection Treatment->FollowUp Analysis Analyze Changes in Metabolic & Renal Markers FollowUp->Analysis End End Analysis->End

Workflow for clinical trials on metabolic and renal effects.

Conclusion

This compound is a dihydropyridine calcium channel blocker with a distinct pharmacological profile characterized by a range of pleiotropic effects beneficial for cardiovascular health. Beyond its primary function of lowering blood pressure, this compound exerts anti-inflammatory, antioxidant, and positive metabolic effects, and offers significant renal protection. These ancillary properties, mediated by pathways including NF-κB inhibition, modulation of oxidative stress enzymes, and PPAR-γ activation, position this compound as a compelling therapeutic option, particularly for hypertensive patients with comorbidities such as metabolic syndrome or diabetic nephropathy. Further research is warranted to fully elucidate the clinical implications of these pleiotropic effects and to explore their potential in broader cardiovascular risk reduction.

References

Methodological & Application

Protocol for Assessing Manidipine Efficacy in Hypertensive Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker with a unique pharmacological profile. It exhibits high vascular selectivity by inhibiting both L-type and T-type voltage-dependent calcium channels in smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][2] Notably, this compound also demonstrates a vasodilatory effect on renal efferent arterioles, contributing to its nephroprotective properties.[3][4] This document provides detailed protocols for assessing the efficacy of this compound in established hypertensive rat models, including data presentation guidelines and visualization of key pathways.

Hypertensive Rat Models

The selection of an appropriate animal model is critical for elucidating the antihypertensive effects of this compound. The Spontaneously Hypertensive Rat (SHR) is the most widely used genetic model, while the L-NAME-induced and Two-Kidney, One-Clip (2K1C) models represent pharmacologically and surgically induced hypertension, respectively.

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a well-established genetic model of essential hypertension.[5]

  • Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Age: 12-14 weeks, when hypertension is fully developed.

  • Protocol:

    • House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

    • Acclimatize rats to the experimental procedures, particularly blood pressure measurement, for at least one week.

    • Divide animals into treatment groups: Vehicle control (e.g., 0.5% carboxymethyl cellulose) and this compound-treated groups (e.g., 3 mg/kg/day and 30 mg/kg/day, administered orally via gavage).[5]

    • Treat animals for a predefined period, typically 4-8 weeks.

    • Monitor blood pressure and heart rate weekly.

    • At the end of the study, collect blood and tissue samples for further analysis.

L-NAME-Induced Hypertensive Model

This model induces hypertension through the inhibition of nitric oxide synthase (NOS).[6][7]

  • Strain: Male Wistar or Sprague-Dawley rats.

  • Protocol:

    • Administer Nω-nitro-L-arginine methyl ester (L-NAME) in drinking water at a concentration of 40 mg/kg/day for 4-8 weeks to induce hypertension.[7][8]

    • Concurrently, administer this compound or vehicle to the respective treatment groups.

    • Monitor blood pressure regularly to confirm the development of hypertension and assess the efficacy of this compound.

Two-Kidney, One-Clip (2K1C) Renovascular Hypertensive Model

This surgical model mimics renovascular hypertension.[9][10]

  • Strain: Male Sprague-Dawley rats.

  • Protocol:

    • Anesthetize the rats (e.g., with isoflurane).

    • Through a flank incision, expose the left renal artery and place a silver or titanium clip with a specific internal diameter (e.g., 0.23 mm) around the artery to induce stenosis.[9][10] The contralateral kidney remains untouched.

    • Allow a recovery period of 1-2 weeks for hypertension to develop.

    • Initiate treatment with this compound or vehicle and continue for the desired study duration.

Experimental Protocols

Blood Pressure and Heart Rate Measurement

Accurate measurement of blood pressure is paramount. Both non-invasive and invasive methods can be employed.

This is a common method for repeated measurements in conscious rats.[11][12]

  • Apparatus: A tail-cuff system with a pneumatic cuff and a pulse sensor.

  • Protocol:

    • Acclimatize the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced fluctuations in blood pressure.[13][14]

    • Warm the rat's tail to a suitable temperature (around 32-34°C) to detect the tail pulse.

    • Place the rat in the restrainer and position the tail cuff and sensor on the tail.

    • Inflate the cuff to a pressure sufficient to occlude blood flow (e.g., 250 mmHg) and then gradually deflate it.[12]

    • Record the systolic blood pressure as the pressure at which the pulse reappears.

    • Obtain at least three stable readings and calculate the average.

This method provides continuous and more accurate blood pressure data in freely moving, conscious animals.[1][15][16]

  • Apparatus: Implantable telemetry transmitter and a receiving system.

  • Protocol:

    • Anesthetize the rat and, under aseptic conditions, implant the telemetry transmitter's catheter into the abdominal aorta.[13] The transmitter body is secured in the abdominal cavity.

    • Allow a recovery period of at least one week for the animal to regain normal physiological status.

    • Record blood pressure, heart rate, and activity data continuously. Data can be averaged over specific time intervals (e.g., hourly, daily).

Assessment of Renal Function

This compound's effects on the kidney are a key aspect of its profile.

  • House rats in metabolic cages for 24-hour urine collection.

  • Measure the total urine volume.

  • Determine the protein concentration in the urine using a standard method (e.g., Bradford assay or a commercial kit).

  • Express proteinuria as total protein excreted per 24 hours.

  • Collect 24-hour urine and a blood sample at the end of the collection period.

  • Measure creatinine concentration in both plasma and urine using a creatinine assay kit.

  • Calculate creatinine clearance as an estimate of GFR using the formula: GFR = (Urine Creatinine x Urine Volume) / (Plasma Creatinine x Time).

Assessment of Endothelial Function

The effect of this compound on the endothelium can be evaluated by measuring key biomarkers.

  • Collect blood samples and isolate plasma or serum.

  • Measure levels of Nitric Oxide (NO) using a Griess reagent-based assay.

  • Measure levels of Endothelin-1 (ET-1) using a commercially available ELISA kit.[5]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDoseSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Mean Arterial Pressure (mmHg)Heart Rate (beats/min)
WKY ControlVehicle130 ± 590 ± 4103 ± 4350 ± 15
SHR ControlVehicle194 ± 3145 ± 6161 ± 5380 ± 20
This compound3 mg/kg/day175 ± 4130 ± 5145 ± 4*375 ± 18
This compound30 mg/kg/day160 ± 4 118 ± 4132 ± 4**370 ± 16

*p < 0.05, **p < 0.01 vs. SHR Control. Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.

Table 2: Effect of this compound on Renal Function in Hypertensive Rat Models

ModelTreatment GroupDose24h Proteinuria (mg/day)Glomerular Filtration Rate (ml/min)
SHRControlVehicle150 ± 101.2 ± 0.1
SHRThis compound30 mg/kg/day110 ± 81.4 ± 0.1
L-NAMEControlVehicle200 ± 151.0 ± 0.1
L-NAMEThis compound10 mg/kg/day140 ± 121.3 ± 0.1
2K1CControlVehicle180 ± 121.1 ± 0.1
2K1CThis compound10 mg/kg/day130 ± 101.3 ± 0.1

*p < 0.05 vs. respective Control. Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.

Table 3: Effect of this compound on Endothelial Function Markers in Hypertensive Rats

ModelTreatment GroupDosePlasma NO (µM)Plasma ET-1 (pg/ml)
SHRControlVehicle30 ± 35 ± 0.5
SHRThis compound30 mg/kg/day45 ± 43.5 ± 0.4
L-NAMEControlVehicle15 ± 28 ± 0.7
L-NAMEThis compound10 mg/kg/day25 ± 36 ± 0.6

*p < 0.05 vs. respective Control. Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.

Mandatory Visualizations

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Manidipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Influx T_channel T-type Ca²⁺ Channel Ca_ext->T_channel Influx Ca_int Ca²⁺ L_channel->Ca_int T_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Vasoconstriction MLC_P->Contraction Vasodilation Vasodilation PPARg PPAR-γ Gene_expression Altered Gene Expression PPARg->Gene_expression Gene_expression->Vasodilation This compound This compound This compound->L_channel Blocks This compound->T_channel Blocks This compound->PPARg Activates (Potential) Experimental_Workflow cluster_model Hypertensive Model Induction cluster_analysis Data Analysis SHR SHR (Genetic) Acclimatization Acclimatization & Baseline Measurements SHR->Acclimatization LNAME L-NAME (Pharmacological) LNAME->Acclimatization TwoK1C 2K1C (Surgical) TwoK1C->Acclimatization Treatment Treatment Administration (this compound vs. Vehicle) Acclimatization->Treatment Monitoring Weekly Monitoring (Blood Pressure, Heart Rate) Treatment->Monitoring Endpoint Endpoint Measurements (24h Urine, Blood Collection) Monitoring->Endpoint Hemodynamic Hemodynamic Analysis (BP, HR) Endpoint->Hemodynamic Renal Renal Function Analysis (Proteinuria, GFR) Endpoint->Renal Endothelial Endothelial Function Analysis (NO, ET-1) Endpoint->Endothelial Manidipine_Effects This compound This compound Ca_Block L/T-type Ca²⁺ Channel Blockade This compound->Ca_Block PPARg_Activation PPAR-γ Activation (Potential) This compound->PPARg_Activation Vascular_Vaso Systemic Vasodilation Ca_Block->Vascular_Vaso Renal_Vaso Renal Vasodilation (Afferent & Efferent) Ca_Block->Renal_Vaso BP_Reduction Blood Pressure Reduction Vascular_Vaso->BP_Reduction Renal_Vaso->BP_Reduction Renal_Protection Nephroprotection Renal_Vaso->Renal_Protection Anti_Inflammatory Anti-inflammatory Effects PPARg_Activation->Anti_Inflammatory Metabolic Improved Metabolic Profile PPARg_Activation->Metabolic Anti_Inflammatory->Renal_Protection

References

Application Notes and Protocols for Evaluating Manidipine in Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy is a leading cause of chronic kidney disease (CKD) and end-stage renal disease (ESRD) globally.[1] The pathophysiology is complex, involving both hemodynamic and metabolic factors that lead to glomerular hyperfiltration, albuminuria, and a progressive decline in renal function. Current standard-of-care focuses on strict glycemic control and blockade of the renin-angiotensin-aldosterone system (RAAS).[2] However, a significant residual risk of disease progression remains, highlighting the need for novel therapeutic strategies.

Manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), presents a promising therapeutic option due to its unique pharmacological profile.[3][4] These application notes provide a comprehensive overview of a proposed clinical trial design and detailed protocols for evaluating the efficacy and safety of this compound in patients with diabetic nephropathy.

Rationale for this compound in Diabetic Nephropathy

This compound's potential renoprotective effects stem from its dual blockade of both L-type and T-type calcium channels.[3][5]

  • Hemodynamic Effects: Unlike traditional L-type CCBs that predominantly dilate the afferent arteriole, this compound's additional T-type channel blockade leads to vasodilation of both the afferent and efferent glomerular arterioles.[2][3] This dual action is hypothesized to reduce intraglomerular pressure and hyperfiltration, thereby mitigating a key driver of glomerular damage.[2][6]

  • Metabolic and Anti-inflammatory Effects: Evidence suggests that this compound may also exert beneficial effects through non-hemodynamic pathways. It has been linked to the activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor involved in improving insulin sensitivity and reducing inflammation.[5][6]

The proposed mechanism of action is illustrated below.

Manidipine_Mechanism cluster_Vascular Vascular Smooth Muscle Cell cluster_Metabolic Metabolic & Anti-inflammatory Pathway cluster_Outcome Renal Outcome This compound This compound L_Channel L-type Ca2+ Channel (Afferent Arteriole) This compound->L_Channel Blocks T_Channel T-type Ca2+ Channel (Efferent Arteriole) This compound->T_Channel Blocks PPARg PPAR-γ Activation This compound->PPARg Activates Ca_Influx Glomerular_Pressure Reduced Intraglomerular Pressure L_Channel->Glomerular_Pressure Reduces Afferent Constriction T_Channel->Glomerular_Pressure Reduces Efferent Constriction Vasoconstriction Vasoconstriction Insulin_Sensitivity Improved Insulin Sensitivity PPARg->Insulin_Sensitivity Inflammation Reduced Inflammation PPARg->Inflammation Albuminuria Decreased Albuminuria Inflammation->Albuminuria Contributes to Reduction Glomerular_Pressure->Albuminuria

Caption: Proposed mechanism of this compound in diabetic nephropathy.

Proposed Clinical Trial Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is proposed to evaluate the efficacy and safety of this compound as an add-on therapy to standard of care in patients with diabetic nephropathy.

Study Objectives
  • Primary Objective: To evaluate the effect of this compound on the change in Urinary Albumin-to-Creatinine Ratio (UACR) from baseline.

  • Secondary Objectives:

    • To assess the effect of this compound on the rate of decline of estimated Glomerular Filtration Rate (eGFR).

    • To evaluate the effect of this compound on systolic and diastolic blood pressure.

    • To assess the safety and tolerability of this compound.

Patient Population and Criteria

A summary of the key inclusion and exclusion criteria is provided in the table below.

Criteria TypeCriteria
Inclusion 1. Age 18-75 years.
2. Diagnosed with Type 2 Diabetes Mellitus.
3. eGFR ≥ 30 and < 90 mL/min/1.73m².
4. UACR ≥ 30 and ≤ 3000 mg/g.[7]
5. Stable dose of ACE inhibitor or ARB for at least 3 months.
6. Blood pressure ≤ 140/90 mmHg.
7. HbA1c ≤ 10%.
Exclusion 1. Type 1 Diabetes Mellitus.
2. History of end-stage renal disease (ESRD), dialysis, or kidney transplant.[8]
3. Polycystic kidney disease or other primary renal diagnoses.[9]
4. Recent cardiovascular event (within 3 months).[8]
5. Uncontrolled hypertension (>140/90 mmHg despite treatment).
6. Known hypersensitivity to dihydropyridine calcium channel blockers.
Study Schema

The proposed workflow for the clinical trial is outlined in the diagram below.

Trial_Workflow cluster_treatment Treatment Arms (24 Months) Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment - UACR, eGFR, BP - Medical History Informed_Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Arm_A Arm A: This compound (10-20 mg/day) + Standard of Care Randomization->Arm_A Arm_B Arm B: Placebo + Standard of Care Randomization->Arm_B Follow_Up Follow-up Visits (Months 3, 6, 12, 18, 24) - UACR, eGFR, BP - Adverse Events Arm_A->Follow_Up Arm_B->Follow_Up End_of_Study End of Study - Final Assessments - Data Analysis Follow_Up->End_of_Study

References

A Comprehensive Guide to Manidipine Dosage in Clinical Hypertension Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of manidipine dosage, efficacy, and experimental protocols as documented in various clinical hypertension studies. This guide is intended to assist in the design of future clinical trials and to provide a comprehensive understanding of this compound's clinical application.

This compound Dosage and Administration in Clinical Trials

This compound is a third-generation dihydropyridine calcium channel blocker utilized in the management of mild to moderate essential hypertension.[1] Clinical studies have established a therapeutic range for this compound, with dosages typically initiated at 10 mg once daily.[2]

Dosage Titration and Maximum Dose

The initial dose of 10 mg may be increased to a maximum of 20 mg once daily if the desired antihypertensive effect is not achieved within a 2 to 4-week period.[2] Some studies have explored doses up to 40 mg once daily, demonstrating a dose-dependent reduction in blood pressure.[3][4] However, the 20 mg dose is generally considered a suitable regimen for the majority of patients with mild to moderate hypertension.[3]

Dosage in Specific Populations
  • Elderly Patients: A reduced initial dose of 10 mg once daily is recommended due to slower metabolic processes in this population.[2][5]

  • Patients with Renal Impairment: No dosage adjustment is typically required for patients with mild to moderate renal dysfunction. However, caution is advised when increasing the dose from 10 mg to 20 mg daily.[2] this compound is contraindicated in patients with severe renal failure (creatinine clearance < 10 ml/min).[2]

  • Patients with Hepatic Impairment: Dose reductions should be considered in patients with hepatic insufficiency. For those with mild hepatic dysfunction, the dose should not exceed 10 mg daily.[2]

Summary of Quantitative Data from Clinical Studies

The following tables summarize the efficacy of this compound in reducing blood pressure across various clinical trials.

Table 1: Efficacy of this compound Monotherapy in Hypertensive Patients

Study/ReferencePatient PopulationNThis compound Dose (mg/day)Treatment DurationBaseline BP (mmHg)End-of-Treatment BP (mmHg)Mean BP Reduction (mmHg)
Fogari et al. (1996)[3]Mild to moderate essential hypertension5210, 20, or 404 weeksNot specifiedNot specifiedDose-dependent reduction
Brazilian Multicentre Study (2001)[6]Stage I and II essential hypertension with overweight/obesity10210-2012 weeks159±15 / 102±5141±15 / 90±818 / 12
Celentano et al. (1996)[7]Mild hypertension3610-2052 weeksNot specifiedSignificantly reducedNot specified
MAISH Study[8]Elderly with isolated systolic hypertension19510-20Not specifiedNot specifiedSimilar to amlodipineNot specified

Table 2: Comparative Efficacy of this compound

Study/ReferenceComparison DrugPatient PopulationThis compound Dose (mg/day)Comparison Dose (mg/day)Treatment DurationOutcome
MARCADOR Study[8]Amlodipine, TelmisartanStage I-II hypertension with metabolic syndrome20Amlodipine 10, Telmisartan 8014 weeksThis compound showed superior effects on insulin resistance and LDL-cholesterol compared to amlodipine.
AMANDHA Study[8]AmlodipineDiabetes with uncontrolled hypertension and microalbuminuria2010Not specifiedSimilar BP reduction; this compound significantly reduced urinary albumin excretion.
NCT00627952[9][10]AmlodipineMild to moderate hypertensionNot specifiedNot specified8 weeksTo assess effects on intraglomerular pressure.
NCT03106597[11]AmlodipineMild to moderate essential hypertension20108 weeksTo evaluate and compare the development of peripheral edema.

Experimental Protocols from Clinical Trials

The following protocols are based on methodologies reported in various clinical studies of this compound.

Study Design and Patient Population
  • Design: Most studies employ a randomized, double-blind, parallel-group design.[3][10] An initial placebo run-in period of 2 to 4 weeks is common.[3][12]

  • Inclusion Criteria:

    • Male and female outpatients, typically between 20 and 80 years of age.[11]

    • Diagnosed with uncomplicated essential hypertension (Stage I or II).[11]

    • Specific blood pressure ranges are often defined, for example, systolic blood pressure (SBP) between 140-179 mmHg and diastolic blood pressure (DBP) between 90-109 mmHg.[11]

  • Exclusion Criteria:

    • Secondary forms of arterial hypertension.[9]

    • Severe hypertension (e.g., SBP > 179 mmHg or DBP > 109 mmHg).[9][10]

    • Clinically significant concurrent medical conditions (cardiac, renal, hepatic, etc.).[11]

    • Known hypersensitivity to dihydropyridine calcium channel blockers.[11]

    • Pregnant or lactating women.[9][10]

Treatment Regimen
  • Initial Dose: Patients are typically initiated on 10 mg of this compound once daily, taken in the morning after breakfast.[2][5]

  • Dose Titration: If the target blood pressure is not reached after 2-4 weeks, the dose may be increased to 20 mg once daily.[2][7]

  • Administration: this compound is administered orally, once daily.[11]

Efficacy and Safety Assessments
  • Blood Pressure Measurement:

    • Office Blood Pressure: Measured at each study visit using a standardized method.

    • 24-Hour Ambulatory Blood Pressure Monitoring (ABPM): Performed at baseline and at the end of the treatment period to assess the 24-hour efficacy and the trough-to-peak ratio.[3][12]

  • Safety Monitoring:

    • Adverse events are recorded at each visit.

    • Physical examinations are conducted.

    • Laboratory tests, including hematology, clinical biochemistry, and urine analysis, are performed at screening and periodically throughout the study.[11]

    • A 12-lead standard electrocardiogram (ECG) is obtained at screening.[11]

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of this compound in hypertension.

experimental_workflow screening Patient Screening (Inclusion/Exclusion Criteria) placebo 2-4 Week Placebo Run-in screening->placebo randomization Randomization placebo->randomization group_a Group A: This compound (e.g., 10-20 mg/day) randomization->group_a Arm 1 group_b Group B: Placebo or Active Comparator randomization->group_b Arm 2 treatment Treatment Period (e.g., 4-12 weeks) group_a->treatment group_b->treatment assessments Efficacy & Safety Assessments (BP, ABPM, Labs, AEs) treatment->assessments data_analysis Data Analysis assessments->data_analysis results Results & Conclusion data_analysis->results

Typical clinical trial workflow for this compound in hypertension.

Signaling Pathway of this compound's Mechanism of Action

This compound exerts its antihypertensive effect by blocking voltage-dependent L-type and T-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium, leading to vasodilation and a reduction in blood pressure.

signaling_pathway extracellular Extracellular Space ca_influx Ca²⁺ Influx cell_membrane Vascular Smooth Muscle Cell Membrane intracellular Intracellular Space ltcc L-type Ca²⁺ Channel ca_intracellular ↑ Intracellular Ca²⁺ ltcc->ca_intracellular ttcc T-type Ca²⁺ Channel ttcc->ca_intracellular This compound This compound This compound->ltcc Blocks This compound->ttcc Blocks vasodilation Vasodilation (↓ Blood Pressure) This compound->vasodilation ca_influx->ltcc ca_influx->ttcc calmodulin Calmodulin Activation ca_intracellular->calmodulin mlck Myosin Light Chain Kinase (MLCK) Activation calmodulin->mlck contraction Muscle Contraction (Vasoconstriction) mlck->contraction

Mechanism of action of this compound on vascular smooth muscle cells.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Manidipine Solubility for Enhanced Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Manidipine by overcoming its inherent solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to achieving adequate oral bioavailability with this compound?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3][4] This means that while it has high permeability across biological membranes, its oral bioavailability is limited by its very low aqueous solubility.[1][2][3][4] The poor solubility is a significant hurdle in developing effective oral dosage forms.

Q2: What are the main formulation strategies to improve this compound's solubility and oral absorption?

Several advanced formulation techniques have been successfully employed to enhance the solubility and, consequently, the oral bioavailability of this compound. These include:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at the molecular level.[5][6][7][8] Upon administration, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with an increased surface area, leading to enhanced dissolution.

  • Nanocrystals: Reducing the particle size of this compound to the nanometer range significantly increases its surface area-to-volume ratio.[1][2][3] This leads to a higher dissolution velocity and improved saturation solubility.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous fluids in the gastrointestinal tract.[9] this compound remains solubilized in the lipid droplets, facilitating its absorption.

Q3: How does food intake affect the oral bioavailability of this compound?

Food intake has been shown to significantly improve the absorption of this compound.[10] A study on healthy male subjects demonstrated that administration of this compound with a standardized breakfast led to a notable increase in the area under the curve (AUC), indicating enhanced overall drug exposure.[10] This effect is likely due to the solubilizing effect of food and bile secretions on the highly lipophilic drug.[10]

Troubleshooting Guides

Issue 1: Low Dissolution Rate Observed with Solid Dispersion Formulation
Possible Cause Troubleshooting Step
Incorrect Carrier SelectionThe choice of carrier is critical. Experiment with different hydrophilic carriers such as Kolliwax GMS II, Soluplus, or a combination of carriers like D-α-tocopherol polyethylene glycol 1000 succinate and copovidone.[5][6][7]
Crystalline Drug Remaining in the DispersionThe drug should be in an amorphous state within the solid dispersion for optimal dissolution.[5][8] Confirm the amorphous nature using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). If crystallinity is detected, optimize the preparation method (e.g., solvent evaporation or melting) to ensure complete molecular dispersion.[6][7]
Inadequate Drug-to-Carrier RatioThe ratio of this compound to the carrier material can significantly impact dissolution. Prepare and test a range of drug-to-carrier ratios to find the optimal balance between drug loading and dissolution enhancement.
Issue 2: Particle Agglomeration in this compound Nanocrystal Suspension
Possible Cause Troubleshooting Step
Insufficient StabilizationNanocrystals have a high surface energy and tend to agglomerate to reduce it. Use appropriate stabilizers in your formulation. The choice and concentration of the stabilizer are crucial for maintaining the stability of the nanocrystal suspension.
Inadequate Zeta PotentialZeta potential is an indicator of the stability of a colloidal system. A low zeta potential (close to zero) suggests a higher tendency for particle aggregation. Aim for a zeta potential above ±25 mV for good stability.[1] This can be achieved by optimizing the stabilizer and the pH of the medium.
Suboptimal Processing ParametersThe parameters of the nanocrystal preparation method (e.g., spray drying, milling) can affect particle size and stability. For spray drying, optimize parameters such as inlet temperature, feed rate, and atomization pressure to achieve uniform, non-aggregated nanocrystals.[1][2][3]
Issue 3: Poor Emulsification and Drug Precipitation with SNEDDS Formulation
Possible Cause Troubleshooting Step
Incorrect Excipient RatiosThe ratio of oil (e.g., Capmul MCM), surfactant (e.g., Transcutol P), and co-surfactant (e.g., Lutrol L 300) is critical for the spontaneous formation of a stable nanoemulsion.[9] Construct a ternary phase diagram to identify the optimal excipient ratios that result in a stable nanoemulsion upon dilution.
Low Drug Solubility in the Lipid PhaseEnsure that this compound has high solubility in the chosen oil phase. Screen various oils to find one that can effectively solubilize the drug at the desired concentration.
Incompatible ExcipientsVerify the compatibility of this compound with the selected excipients. Perform Fourier-transform infrared spectroscopy (FTIR) studies to rule out any chemical interactions that could lead to drug degradation or precipitation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on enhancing this compound's oral bioavailability.

Table 1: Solid Dispersion Formulations and Dissolution Enhancement

Formulation IDCarrier(s)Drug:Carrier RatioPreparation MethodIn Vitro Drug Release (at 90 min)Reference
SD13Kolliwax GMS II and SLSNot SpecifiedSolvent Evaporation99.41 ± 5.38%[5]
Ternary SDD-α-tocopherol polyethylene glycol 1000 succinate and copovidoneVariedMelting and SolidifyingSignificantly higher than pure drug[6][7]

Table 2: Nanocrystal Formulation Characteristics

Formulation IDMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
F5391 ± 1250.29428.44 ± 22[1][3]
F6183 ± 560.11435.21 ± 13[1][3]
F8259 ± 970.24832.14 ± 15[1][3]

Table 3: Pharmacokinetic Parameters of this compound SNEDDS in Wistar Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)Reference
Pure DrugNot specifiedNot specified7.45 ± 2.24[9]
Optimized SNEDDS (F14)3.42 ± 0.462.00 ± 0.0511.25 ± 3.45[9]

Experimental Protocols

1. Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and the chosen carrier (e.g., Kolliwax GMS II and SLS) in a suitable organic solvent (e.g., ethanol).[5][11]

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 60-80°C water bath).[11]

  • Drying: Dry the resulting solid mass in a vacuum oven at a low temperature (e.g., 5°C) for 12-24 hours to remove any residual solvent.[11]

  • Milling and Sieving: Pulverize the dried solid dispersion and pass it through a fine-mesh sieve (e.g., 80 mesh) to obtain a uniform powder.[11]

  • Storage: Store the final product in a desiccator in a dark place.[11]

2. Preparation of this compound Nanocrystals by Spray Drying

  • Solution Preparation: Dissolve this compound hydrochloride in a suitable solvent, such as ethanol, ensuring complete dissolution.[1][2][3]

  • Spray Drying: Atomize the drug solution into a hot air stream using a spray dryer. The rapid evaporation of the solvent leads to the formation of nanocrystals.

  • Collection: Collect the dried nanocrystal powder from the cyclone separator of the spray dryer.

  • Characterization: Characterize the resulting nanocrystals for particle size, polydispersity index (PDI), and zeta potential using techniques like dynamic light scattering.[1][3]

3. Formulation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Ternary Phase Diagram Construction: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear, isotropic nanoemulsion to identify the self-nanoemulsifying region.

  • Formulation Preparation: Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial. Add the required amount of this compound and mix thoroughly until a clear solution is obtained. This can be facilitated by gentle heating or vortexing.

  • Characterization: Evaluate the prepared SNEDDS for self-emulsification time, droplet size, and in vitro drug release.[9]

Visualizations

experimental_workflow cluster_sd Solid Dispersion cluster_nc Nanocrystals cluster_snedds SNEDDS sd1 Dissolve Drug & Carrier sd2 Solvent Evaporation sd1->sd2 sd3 Drying sd2->sd3 sd4 Milling & Sieving sd3->sd4 nc1 Dissolve Drug in Solvent nc2 Spray Drying nc1->nc2 nc3 Powder Collection nc2->nc3 sn1 Screen Excipients sn2 Construct Phase Diagram sn1->sn2 sn3 Mix Drug, Oil, Surfactant sn2->sn3

Caption: Experimental workflows for preparing this compound formulations.

manidipine_moa This compound This compound l_channel L-type Ca²⁺ Channels (Vascular Smooth Muscle) This compound->l_channel blocks t_channel T-type Ca²⁺ Channels (Efferent Glomerular Arterioles) This compound->t_channel blocks ca_influx ↓ Intracellular Ca²⁺ Influx l_channel->ca_influx t_channel->ca_influx vasodilation Vasodilation ca_influx->vasodilation renal_vasodilation Renal Vasodilation ca_influx->renal_vasodilation bp_reduction ↓ Blood Pressure vasodilation->bp_reduction renal_vasodilation->bp_reduction natriuresis ↑ Natriuresis renal_vasodilation->natriuresis

Caption: Mechanism of action of this compound.

logical_relationship solubility Poor Aqueous Solubility (BCS Class II) bioavailability Low Oral Bioavailability solubility->bioavailability formulation Advanced Formulation Strategies (Solid Dispersion, Nanocrystals, SNEDDS) solubility->formulation is addressed by dissolution ↑ Dissolution Rate & Solubility formulation->dissolution absorption ↑ Drug Absorption dissolution->absorption enhanced_bioavailability Enhanced Oral Bioavailability absorption->enhanced_bioavailability

References

Optimizing Manidipine dosage to minimize peripheral edema

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manidipine. The focus is on strategies to optimize dosage and minimize the common side effect of peripheral edema.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it lead to peripheral edema?

This compound is a third-generation dihydropyridine calcium channel blocker (CCB).[1][2][3][4] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[5] This blockage prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[5] this compound also exhibits inhibitory effects on T-type calcium channels, which may contribute to its renal protective effects.[2][3][6]

Peripheral edema, a common side effect of dihydropyridine CCBs, is primarily caused by a preferential dilation of precapillary arterioles without a corresponding dilation of postcapillary venules.[2][7] This imbalance increases hydrostatic pressure in the capillaries, leading to fluid shifting into the interstitial compartment and resulting in edema.[7] this compound is associated with a lower incidence of peripheral edema compared to other CCBs like amlodipine, which is attributed to a lesser degree of sympathetic nervous system activation and a more balanced vasodilation of both afferent and efferent arterioles in the kidneys.[2][8][9]

Q2: What are the key strategies to minimize this compound-induced peripheral edema during our experiments?

Several strategies can be employed to mitigate peripheral edema associated with this compound in a research setting:

  • Dose Reduction: The incidence of CCB-related edema is often dose-dependent.[10][11] Reducing the this compound dosage may alleviate the edema while maintaining the desired therapeutic effect.[7][11]

  • Switching Calcium Channel Blockers: If edema persists, consider switching to a different class of CCB or another dihydropyridine with a lower reported incidence of edema.[7][12] this compound itself is often considered a good alternative to other CCBs due to its lower risk of this side effect.[9][13]

  • Combination Therapy: The addition of a venodilator, such as an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB), can counteract the arteriolar dilation caused by this compound and reduce edema.[7][12][14] Studies have shown that combining this compound with an ACE inhibitor like delapril can reduce the incidence of peripheral edema.[15]

Q3: How does the incidence of peripheral edema with this compound compare to other calcium channel blockers?

Clinical studies have consistently shown a lower incidence of peripheral edema with this compound compared to other dihydropyridine CCBs, particularly amlodipine. A meta-analysis of head-to-head trials demonstrated that this compound was associated with a significantly lower risk of ankle edema compared to amlodipine.[9][13]

Troubleshooting Guide

Issue: Unexpectedly high incidence of peripheral edema in our animal models treated with this compound.

  • Verify Dosage and Administration: Double-check the dosage calculations and the administration protocol. Ensure the correct dose is being administered consistently. This compound's absorption can be affected by food, so standardized feeding protocols are crucial.[1][4]

  • Assess Animal Model: Consider the specific characteristics of the animal model being used. Factors such as age, sex, and underlying health conditions can influence susceptibility to edema.[10]

  • Re-evaluate Edema Assessment Method: Ensure the method used to assess peripheral edema is accurate and consistently applied. Refer to the "Experimental Protocols" section for standardized methods.

  • Consider Combination Therapy: If the edema is impacting the experimental outcomes, consider introducing an ACE inhibitor or ARB to the treatment regimen to mitigate the edema.

Data Presentation

Table 1: Incidence of Peripheral Edema with this compound vs. Amlodipine

Study/Meta-AnalysisThis compound DosageAmlodipine DosageIncidence of Peripheral Edema (this compound)Incidence of Peripheral Edema (Amlodipine)Relative Risk (RR) for Ankle Edema (this compound vs. Amlodipine)
Meta-analysis by Richy et al. (2010)[9]10-20 mg5-10 mg--0.35 (95% CI: 0.23–0.54)
Study by Martinez-Martin et al.10-20 mg5-10 mg3.6%17.5%-

Experimental Protocols

1. Assessment of Peripheral Edema

  • Objective: To quantify the degree of peripheral edema in response to this compound administration.

  • Methodology:

    • Volume Displacement Plethysmography: This is a highly accurate method for measuring limb volume.

      • Establish a baseline limb volume for each subject before drug administration.

      • At specified time points after this compound administration, immerse the subject's limb (e.g., hind paw in rodents) into a water-filled chamber connected to a graduated cylinder or a pressure transducer.

      • The volume of displaced water corresponds to the limb volume.

      • Calculate the percentage change in limb volume from baseline to quantify the extent of edema.

    • Bioelectrical Impedance Analysis (BIA): BIA is a non-invasive method to assess body composition, including extracellular water, which is indicative of edema.[10][16]

      • Place electrodes on the subject according to the manufacturer's instructions for the specific BIA device.

      • Obtain baseline measurements of extracellular water to total body water ratio.

      • Repeat measurements at predetermined intervals following drug administration.

      • An increase in the extracellular water to total body water ratio suggests fluid accumulation and edema.[16]

    • Pitting Edema Assessment: This is a qualitative but useful clinical assessment.

      • Apply firm pressure with a thumb or finger to the skin over a bony prominence (e.g., the tibia) for several seconds.

      • Observe for the presence and depth of an indentation after the pressure is released.

      • Score the severity of pitting edema on a standardized scale (e.g., 1+ to 4+).

Mandatory Visualizations

Manidipine_Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Systemic_Effect Systemic Effect This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx This compound->Ca_Influx Blocks Relaxation Vasodilation This compound->Relaxation Promotes Contraction Vasoconstriction Ca_Influx->Contraction Leads to Vasodilation_Effect Peripheral Vasodilation Relaxation->Vasodilation_Effect BP_Reduction Blood Pressure Reduction Vasodilation_Effect->BP_Reduction Results in

Caption: Mechanism of action of this compound leading to vasodilation.

CCB_Induced_Edema_Pathway DHP_CCB Dihydropyridine CCB (e.g., this compound) Vasodilation Preferential Vasodilation DHP_CCB->Vasodilation No_Change No Significant Dilation DHP_CCB->No_Change Precapillary_Arteriole Precapillary Arteriole Increased_Pressure Increased Intracapillary Hydrostatic Pressure Precapillary_Arteriole->Increased_Pressure Leads to Postcapillary_Venule Postcapillary Venule Vasodilation->Precapillary_Arteriole No_Change->Postcapillary_Venule Fluid_Shift Fluid Shift to Interstitium Increased_Pressure->Fluid_Shift Edema Peripheral Edema Fluid_Shift->Edema

Caption: Pathophysiology of CCB-induced peripheral edema.

Experimental_Workflow_Edema_Assessment Start Start Experiment Baseline Baseline Edema Measurement (Plethysmography/BIA) Start->Baseline Drug_Admin Administer this compound (or control) Baseline->Drug_Admin Time_Points Measure Edema at Pre-defined Time Points Drug_Admin->Time_Points Data_Analysis Analyze Data: Compare edema levels between treatment groups and baseline Time_Points->Data_Analysis Conclusion Draw Conclusions on Edema-inducing Potential Data_Analysis->Conclusion

Caption: Experimental workflow for assessing drug-induced edema.

References

Manidipine Aqueous Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manidipine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has inherently low aqueous solubility and high lipophilicity.[1][2] This poor water solubility is a primary reason for its precipitation in aqueous media.[3] The crystalline form of this compound is practically insoluble in water.[4] To maintain it in solution, formulation strategies are often necessary.

Q2: My this compound solution is changing color (e.g., turning yellow). What is happening?

A2: this compound is highly sensitive to light.[5] The yellowing of the solution is a likely indicator of photodegradation. The dihydropyridine ring in this compound's structure is prone to oxidation upon light exposure, leading to the formation of degradation products like the nitrophenylpyridine derivative.[5][6] It is crucial to protect all this compound solutions from light.

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: The stability of this compound is significantly influenced by pH. Forced degradation studies show that this compound degrades under both acidic and alkaline conditions.[5][7][8] Ester and amide bonds, present in many pharmaceuticals, are particularly susceptible to hydrolysis at extreme pH levels.[9] Therefore, maintaining a controlled pH environment, often using buffer systems, is essential to minimize hydrolytic degradation.[9]

Q4: What are the main degradation products I should be aware of?

A4: The primary degradation products of this compound result from photodegradation and hydrolysis.

  • Photodegradation: The main product is the nitrophenylpyridine derivative, which results from the oxidation and aromatization of the dihydropyridine ring.[5] A secondary photoproduct, the nitrozophenylpyridine derivative, is also formed, but typically at much lower concentrations.[5][6]

  • Hydrolysis: Degradation in acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 M NaOH) conditions leads to different hydrolytic products.[7][8]

Troubleshooting Guide

Issue 1: this compound Precipitation or Low Solubility

  • Cause: Inherent low aqueous solubility of the crystalline drug.[3][4]

  • Troubleshooting Steps:

    • Reduce Particle Size: Convert the drug into nanocrystals using methods like spray-drying. This increases the surface area, leading to improved solubility and dissolution rates.[1][2][10]

    • Create Amorphous Solid Dispersions: Formulate this compound with hydrophilic carriers (e.g., polyethylene glycol 4000, copovidone, Kolliwax GMS II) to create an amorphous state, which has higher solubility than the crystalline form.[11][12][13]

    • Use Solubilizing Excipients: Incorporate solubilizers or create self-nanoemulsifying drug delivery systems (SNEDDS) using oils, surfactants, and co-surfactants.[3][14]

    • Adjust pH: While extreme pH can cause degradation, adjusting the pH within a stable range can influence solubility.[3][9] This must be balanced with stability considerations.

Issue 2: Solution Instability and Degradation

  • Cause: this compound is susceptible to degradation by light, acid, base, and oxidation.[5][7][8]

  • Troubleshooting Steps:

    • Protect from Light: Conduct all experiments under amber or light-protected conditions. Store stock solutions and samples in light-resistant containers.[5]

    • Control pH: Use buffered solutions to maintain a pH where this compound exhibits maximum stability. Avoid strongly acidic or alkaline conditions.[9]

    • Avoid Oxidizing Agents: Forced degradation studies show this compound degrades in the presence of hydrogen peroxide (H₂O₂).[8] Ensure solvents and excipients are free from oxidizing impurities.

    • Complexation: For photostability, consider forming inclusion complexes with cyclodextrins, which can protect the this compound molecule from light.[6][15]

    • Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated at 4°C) to slow the rate of degradation.[5]

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition Reagent/Method Duration & Temperature Observed Degradation Reference
Acid Hydrolysis 1N HCl 3 hours at 60°C Significant Degradation [5]
Alkali Hydrolysis 1N NaOH 3 hours at 60°C Major Degradation [5][8]
Oxidative Degradation 30% v/v H₂O₂ 3 hours at 80°C ~3.23% Degradation (API) [8]
Photolytic Degradation UV light at 254 nm N/A Formation of nitrophenylpyridine and nitrozophenylpyridine derivatives [5]

| Thermal Degradation | Hot Air Oven | 3 days at 100°C | Stable |[8] |

Table 2: Solubility Enhancement of this compound Formulations

Formulation Type Key Excipients/Method Observed Solubility/Dissolution Reference
Crystalline this compound None (Pure Drug) 0.034 ± 0.004 mg/mL in distilled water [4]
Nanocrystals Spray-Drying Significantly improved aqueous solubility and dissolution rates compared to raw drug [1][10]
Solid Dispersion (Binary) Kolliwax GMS II and SLS Drug release of 99.41 ± 5.38% within 90 minutes [11]
Solid Dispersion (Ternary) PEG4000 and Copovidone Significant increase in solubility and dissolution; stable for 6 months at 40°C/75% RH [12]

| Solid Dispersion (Ternary) | TPGS and Copovidone | Significantly increased solubility compared to crystalline drug |[4] |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is based on standard ICH guidelines for stability testing.[7]

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl. Keep the mixture at 60°C for 3 hours.[5] After cooling, neutralize the solution with 1N NaOH and dilute to the final concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH. Keep the mixture at 60°C for 3 hours.[5] After cooling, neutralize with 1N HCl and dilute to the final concentration.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 30% v/v H₂O₂. Keep the mixture at 80°C for 3 hours.[8] Dilute to the final concentration for analysis.

  • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for a defined period.[5] Keep a control sample wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Keep the solid this compound powder in a hot air oven at 100°C for 3 days.[8] After the stress period, dissolve the powder and dilute it to the final concentration.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating RP-HPLC method.[8]

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is adapted from methods used to create amorphous solid dispersions.[11]

  • Selection of Carrier: Choose a hydrophilic carrier such as Kolliwax GMS II and a surfactant like Sodium Lauryl Sulfate (SLS).[11]

  • Dissolution: Accurately weigh this compound and the selected carrier(s) in a specific ratio (e.g., 1:1). Dissolve both components in a suitable common solvent, such as methanol.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under a vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a desiccator under a vacuum for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for its physicochemical properties (e.g., using Powder X-ray Diffraction to confirm the amorphous state) and perform dissolution studies.[11][12]

Visualizations

G start This compound Solution Shows Instability (Precipitation/Degradation) check_solubility Is the issue precipitation? start->check_solubility Start Troubleshooting check_degradation Is the issue color change/potency loss? check_solubility->check_degradation No sol_strategy Implement Solubility Enhancement Strategy check_solubility->sol_strategy Yes deg_strategy Implement Stabilization Strategy check_degradation->deg_strategy Yes nanocrystals Prepare Nanocrystals (e.g., Spray Drying) sol_strategy->nanocrystals solid_dispersion Formulate Solid Dispersion (e.g., with Copovidone) sol_strategy->solid_dispersion snedds Develop SNEDDS sol_strategy->snedds end_node Stable this compound Aqueous Solution nanocrystals->end_node solid_dispersion->end_node snedds->end_node light_protect Protect from Light (Amber Vials) deg_strategy->light_protect ph_control Control pH (Use Buffers) deg_strategy->ph_control complexation Use Cyclodextrins for Photostability deg_strategy->complexation light_protect->end_node ph_control->end_node complexation->end_node

Caption: Troubleshooting workflow for this compound solution instability.

Manidipine_Degradation This compound This compound (Dihydropyridine Ring) photo_product Nitrophenylpyridine Derivative (Oxidized Aromatic Ring) This compound->photo_product Photodegradation hydrolysis_products Hydrolytic Degradants This compound->hydrolysis_products Hydrolysis light Stress Condition: Light (UV) light->photo_product acid_base Stress Condition: Acid/Base (Hydrolysis) acid_base->hydrolysis_products

Caption: Primary degradation pathways of this compound.

Spray_Drying_Workflow start Start: this compound Powder + Organic Solvent dissolution Complete Dissolution of this compound start->dissolution atomization Atomization of Solution into Fine Droplets dissolution->atomization Feed into Spray Dryer drying Drying Chamber: Rapid Solvent Evaporation with Hot Gas atomization->drying collection Collection of Dried Nanocrystal Powder drying->collection end Result: this compound Nanocrystals with Enhanced Solubility collection->end

Caption: Workflow for preparing this compound nanocrystals via spray-drying.

References

Validation & Comparative

A Comparative Analysis of Manidipine and Lercanidipine for Renal Protection in Hypertensive Patients

Author: BenchChem Technical Support Team. Date: November 2025

In the management of hypertension, particularly in patients at risk for renal complications, the choice of antihypertensive agent extends beyond mere blood pressure control to encompass end-organ protection. Among the dihydropyridine calcium channel blockers (CCBs), third-generation agents Manidipine and Lercanidipine have garnered attention for their potential renal-protective effects. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Calcium Channels

Both this compound and Lercanidipine are distinguished from older dihydropyridine CCBs by their dual blockade of both L-type and T-type voltage-dependent calcium channels in the renal microvasculature.[1][2][3] This dual action is central to their renal-protective effects.

  • L-type calcium channels are predominantly located in the afferent (pre-glomerular) arterioles. Their blockade leads to vasodilation and a decrease in systemic blood pressure.[4]

  • T-type calcium channels are present in both the afferent and, crucially, the efferent (post-glomerular) arterioles.[2] Blockade of T-type channels in the efferent arteriole leads to its vasodilation, which in turn reduces intraglomerular pressure.[4]

This reduction in intraglomerular pressure is a key mechanism for reducing proteinuria and protecting the glomeruli from hypertension-induced damage.[4]

In addition to this primary mechanism, preclinical and clinical studies suggest other pleiotropic effects that contribute to the renal protection afforded by these drugs. For instance, Lercanidipine has been shown to improve the bioavailability of endothelial nitric oxide (NO) and exhibit anti-inflammatory and antioxidant properties.[1] this compound has been suggested to partially activate PPARγ, which may contribute to improved insulin resistance, a factor often associated with renal disease.[4]

cluster_0 Renal Microvasculature cluster_1 Drug Action cluster_2 Physiological Effect Afferent_Arteriole Afferent Arteriole Glomerulus Glomerulus Afferent_Arteriole->Glomerulus Efferent_Arteriole Efferent Arteriole Glomerulus->Efferent_Arteriole Manidipine_Lercanidipine This compound & Lercanidipine L_type_Blockade L-type Channel Blockade Manidipine_Lercanidipine->L_type_Blockade T_type_Blockade T-type Channel Blockade Manidipine_Lercanidipine->T_type_Blockade Afferent_Vasodilation Afferent Vasodilation L_type_Blockade->Afferent_Vasodilation T_type_Blockade->Afferent_Vasodilation Efferent_Vasodilation Efferent Vasodilation T_type_Blockade->Efferent_Vasodilation Reduced_Intraglomerular_Pressure Reduced Intraglomerular Pressure Afferent_Vasodilation->Reduced_Intraglomerular_Pressure Efferent_Vasodilation->Reduced_Intraglomerular_Pressure Reduced_Proteinuria Reduced Proteinuria Reduced_Intraglomerular_Pressure->Reduced_Proteinuria

Mechanism of Renal Protection by this compound and Lercanidipine.

Comparative Efficacy: Insights from Clinical Studies

Direct head-to-head clinical trials comparing the renal protective effects of this compound and Lercanidipine are limited. However, data from individual comparative studies against other antihypertensive agents provide valuable insights into their respective efficacies.

Blood Pressure Reduction

A 3-month, controlled, parallel-group study by Casiglia et al. (2004) in 53 patients with mild-to-moderate essential hypertension demonstrated that both this compound and Lercanidipine effectively reduced blood pressure to a similar extent.[5][6]

ParameterThis compound (n=26)Lercanidipine (n=27)
Baseline Systolic BP (mmHg) 156 ± 14159 ± 11
Post-treatment Systolic BP (mmHg) Not specifiedNot specified
Daytime Systolic BP Reduction (%) -5.5%-3.8%
Baseline Diastolic BP (mmHg) 94 ± 395.5 ± 5
Post-treatment Diastolic BP (mmHg) Not specifiedNot specified
Daytime Diastolic BP Reduction (%) -5.6%-6.6%
Data from Casiglia E, et al. Adv Ther. 2004.[5][6]
Reduction of Proteinuria/Albuminuria

The antiproteinuric effects of this compound and Lercanidipine have been evaluated in separate studies, often in comparison to other classes of antihypertensive drugs.

This compound: The AMANDHA study, a 6-month trial with an 18-month extension, compared the addition of this compound (20 mg) to amlodipine (10 mg) in diabetic patients with uncontrolled hypertension and microalbuminuria already receiving a renin-angiotensin system (RAS) blocker.[7] this compound demonstrated a significantly greater reduction in urinary albumin excretion (UAE).[7]

StudyDrugBaseline UAE% Reduction in UAE (6 months)
AMANDHA This compound (n=61)Not specified65.5%
Amlodipine (n=30)Not specified20%
Data from Martinez-Martin FJ, et al. Expert Rev Cardiovasc Ther. 2008.[7]

Lercanidipine: The DIAL study, a 9-12 month multicenter, randomized, double-blind trial, compared Lercanidipine (10-20 mg/day) with the ACE inhibitor ramipril (5-10 mg/day) in hypertensive type 2 diabetic patients with persistent microalbuminuria.[8][9] Both drugs significantly reduced the albumin excretion rate (AER) to a similar degree.[8][9]

StudyDrugBaseline AER (µ g/min )Change in AER (µ g/min ) after 9-12 months
DIAL Lercanidipine (n=90)Not specified-17.4 ± 65
Ramipril (n=90)Not specified-19.7 ± 52.5
Data from Dalla Vestra M, et al. Diabetes Nutr Metab. 2004.[8][9]

Furthermore, the ZAFRA study investigated the effect of adding Lercanidipine (10 mg/day) to ongoing ACE inhibitor or ARB therapy in patients with chronic renal failure. After 6 months, a significant reduction in proteinuria was observed.[10][11]

StudyDrugBaseline Proteinuria ( g/day )Post-treatment Proteinuria ( g/day )
ZAFRA Lercanidipine + RAS blocker (n=175)3.5 ± 3.22.8 ± 2.8
Data from Robles NR, et al. Ren Fail. 2005.[10][11]
Glomerular Filtration Rate (GFR)

A post-hoc analysis of the AMANDHA study evaluated the long-term effect of this compound versus amlodipine on the estimated Glomerular Filtration Rate (eGFR).[12] Over 2 years, patients treated with this compound showed a smaller decline in eGFR compared to those on amlodipine.

ParameterThis compoundAmlodipine
Baseline eGFR (ml/min/1.73m²) 67.3 ± 5.270.2 ± 5.0
eGFR at 2 years (ml/min/1.73m²) 66.9 ± 4.765.5 ± 5.0
Change in eGFR over 2 years (ml/min/1.73m²) -0.4 ± 3.9-4.7 ± 5.2
Data from Quintana-Arroyo S, et al. Endocrine Abstracts. 2017.[12]

Experimental Protocols

Measurement of Urinary Albumin/Protein Excretion

The quantification of urinary albumin or total protein is a cornerstone in assessing renal damage. A standard and widely accepted method for this is the 24-hour urine collection.

G Start Day 1: Morning Discard Discard first morning urination Start->Discard Collect Collect all subsequent urine for 24 hours in a provided container Discard->Collect Refrigerate Refrigerate the collection container Collect->Refrigerate Day2_Start Day 2: Morning (24 hours after start) Refrigerate->Day2_Start Final_Collection Collect final morning urination in the same container Day2_Start->Final_Collection Lab_Analysis Transport to lab for analysis (e.g., nephelometry) Final_Collection->Lab_Analysis G Input Patient Data - Serum Creatinine - Age - Sex - Race MDRD_Equation MDRD Equation eGFR = 175 x (SCr)^-1.154 x (Age)^-0.203 x (0.742 if female) x (1.212 if Black) Input->MDRD_Equation Output eGFR (mL/min/1.73m²) MDRD_Equation->Output

References

Validating the Nephroprotective Effects of Manidipine in Diabetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Manidipine's nephroprotective effects with other relevant alternatives, supported by experimental data from both clinical and preclinical studies. Detailed methodologies and an exploration of the underlying signaling pathways are included to facilitate further research and drug development in the field of diabetic nephropathy.

Comparative Efficacy of this compound in Diabetic Nephropathy

This compound, a third-generation dihydropyridine calcium channel blocker (CCB), has demonstrated significant promise in mitigating renal damage associated with diabetes. Its unique dual-blocking action on both L-type and T-type calcium channels distinguishes it from other CCBs, such as amlodipine, and offers a different mechanistic approach to nephroprotection compared to agents like the angiotensin II receptor blocker (ARB) losartan.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key findings from comparative studies, offering a quantitative look at this compound's performance against other widely used antihypertensive agents in populations with diabetes and hypertension.

Table 1: this compound vs. Amlodipine in Hypertensive Patients with Type 2 Diabetes and Microalbuminuria (AMANDHA Study Post-Hoc Analysis)

ParameterThis compound (20 mg/day)Amlodipine (10 mg/day)p-valueCitation
Baseline GFR (ml/min/1.73 m²)67.3 (±5.2)70.2 (±5.0)NS[1]
GFR at 2 years (ml/min/1.73 m²)66.9 (±4.7)65.5 (±5.0)NS[1]
GFR Loss over 2 years (ml/min/1.73 m²) 0.4 (±3.9) 4.7 (±5.2) 0.032 [1]
Reduction in Albuminuria~40% greater reduction with this compound-<0.001[1]

Table 2: this compound vs. Losartan/HCTZ in Hypertensive Patients with Type 2 Diabetes and Microalbuminuria

ParameterThis compound/DelaprilLosartan/HCTZp-value (between groups)Citation
Reduction in Microalbuminuria at 1 year (mg/mmol creatinine)-3.9-2.70.199[2]
Systolic Blood Pressure Reduction at 1 year (mmHg)-22.2-19.5NS[2]
Diastolic Blood Pressure Reduction at 1 year (mmHg)-14.6-14.3NS[2]

Table 3: Preclinical Data on Renal Hemodynamics in Spontaneously Hypertensive Rats (SHR)

ParameterThis compoundControl (Untreated SHR)Citation
Glomerular Transcapillary Hydraulic PressureSignificantly ReducedElevated[3]
Afferent Arteriolar ResistanceReduced-[3]
Efferent Arteriolar ResistanceReduced-[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for inducing diabetic nephropathy in a rat model and a general protocol for drug administration.

Induction of Diabetic Nephropathy in a Rat Model (Streptozotocin-Induced)

This protocol is a synthesized representation of standard methods for inducing type 1 diabetes in rats to study diabetic nephropathy.

  • Animals: Male Sprague-Dawley rats (250-300g) are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Induction of Diabetes:

    • Rats are fasted overnight.

    • A single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in cold 0.1 M citrate buffer (pH 4.5), is administered at a dose of 55-65 mg/kg body weight.[4][5]

    • Control animals receive an injection of the citrate buffer vehicle alone.

  • Confirmation of Diabetes:

    • Blood glucose levels are monitored 48-72 hours after STZ injection from a tail vein blood sample using a glucometer.

    • Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.[6]

  • Development of Nephropathy: The diabetic state is maintained for a period of 8-12 weeks to allow for the development of characteristic features of diabetic nephropathy, such as proteinuria and glomerular histological changes.

Drug Administration Protocol

This is a general protocol for the oral administration of this compound or a comparator drug to the diabetic rat model.

  • Drug Preparation: this compound, amlodipine, or losartan is suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC).

  • Dosing:

    • The drug suspension is administered once daily via oral gavage.

    • Dosages from preclinical studies in hypertensive rats can be adapted, for example, this compound at 1-3 mg/kg/day.

    • The treatment period typically lasts for several weeks (e.g., 4-8 weeks) following the confirmation of established nephropathy.

  • Monitoring: Body weight, blood glucose, and urinary albumin excretion are monitored regularly throughout the treatment period.

  • Terminal Procedures: At the end of the treatment period, animals are euthanized. Blood and kidney tissues are collected for biochemical and histological analysis. This includes measuring serum creatinine and blood urea nitrogen (BUN), and performing histological staining (e.g., H&E, PAS, Masson's trichrome) and immunohistochemistry for markers of fibrosis and inflammation.

Signaling Pathways and Mechanisms of Action

This compound's nephroprotective effects are attributed to its unique pharmacological profile that extends beyond systemic blood pressure reduction. The following diagrams illustrate the key signaling pathways involved.

G cluster_this compound This compound Action cluster_effects Downstream Nephroprotective Effects This compound This compound L_type L-type Ca2+ Channel (Afferent Arteriole) This compound->L_type Blocks T_type T-type Ca2+ Channel (Afferent & Efferent Arterioles) This compound->T_type Blocks PPARg PPAR-γ Activation This compound->PPARg Activates Afferent_Vaso Afferent Vasodilation L_type->Afferent_Vaso T_type->Afferent_Vaso Efferent_Vaso Efferent Vasodilation T_type->Efferent_Vaso Anti_Inflammatory Anti-inflammatory Effects PPARg->Anti_Inflammatory Anti_Fibrotic Anti-fibrotic Effects PPARg->Anti_Fibrotic IGP Reduced Intraglomerular Pressure Afferent_Vaso->IGP Efferent_Vaso->IGP Albuminuria Decreased Albuminuria IGP->Albuminuria

Caption: this compound's multifaceted mechanism of action.

G cluster_pathogenesis Pathogenesis of Diabetic Nephropathy cluster_manidipine_intervention This compound Intervention cluster_outcome Renal Damage Hyperglycemia Hyperglycemia Oxidative_Stress Oxidative Stress (e.g., NADPH Oxidase) Hyperglycemia->Oxidative_Stress TGFb TGF-β Activation Hyperglycemia->TGFb Inflammation Inflammation Oxidative_Stress->Inflammation Podocyte_Injury Podocyte Injury Oxidative_Stress->Podocyte_Injury TGFb->Inflammation Fibrosis Fibrosis (ECM Deposition) TGFb->Fibrosis This compound This compound PPARg PPAR-γ Activation This compound->PPARg PPARg->Inflammation Inhibits PPARg->Fibrosis Inhibits

Caption: this compound's potential role in counteracting key pathogenic pathways.

Discussion of Mechanisms and Comparative Advantages

This compound's primary advantage lies in its ability to dilate both the afferent and efferent arterioles of the glomerulus.[3] This is due to its blockade of both L-type calcium channels (predominantly on the afferent arteriole) and T-type calcium channels (present on both arterioles).[7] In contrast, traditional dihydropyridine CCBs like amlodipine primarily block L-type channels, leading to preferential afferent vasodilation. This can potentially increase intraglomerular pressure and worsen proteinuria. By reducing resistance in both arterioles, this compound effectively lowers intraglomerular pressure, a key driver of glomerular damage and albuminuria.[7]

Furthermore, evidence suggests that this compound has pleiotropic effects beyond its hemodynamic actions. It has been shown to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[7][8] PPAR-γ activation is known to have anti-inflammatory and anti-fibrotic effects, which are highly relevant in the context of diabetic nephropathy, a condition characterized by chronic inflammation and excessive extracellular matrix deposition.[8][9] This PPAR-γ activation may also contribute to the observed improvements in insulin sensitivity with this compound treatment.[7]

In comparison, while ARBs like losartan are a cornerstone of diabetic nephropathy treatment due to their blockade of the renin-angiotensin system, combining them with a CCB is often necessary to achieve blood pressure targets. The evidence suggests that this compound may be a more suitable CCB partner than amlodipine in this context, due to its superior effects on reducing albuminuria and preserving glomerular filtration rate.[1]

Conclusion

This compound demonstrates significant nephroprotective effects in the context of diabetes, supported by both clinical and preclinical evidence. Its unique dual-channel blockade and potential for PPAR-γ activation offer a multi-faceted approach to mitigating the progression of diabetic kidney disease. For researchers and drug development professionals, this compound represents a promising therapeutic agent worthy of further investigation, particularly in elucidating its precise molecular interactions with inflammatory and fibrotic signaling cascades in diabetic models. Future preclinical studies directly comparing this compound with other antihypertensives in well-characterized diabetic animal models are warranted to further solidify its position in the therapeutic arsenal against diabetic nephropathy.

References

Head-to-Head Clinical Trial of Manidipine Against Nifedipine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of calcium channel blockers for the management of hypertension, manidipine and nifedipine have been subjects of direct comparative clinical trials to ascertain their relative efficacy and safety. This guide provides a comprehensive analysis of these head-to-head studies, presenting quantitative data, experimental methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.

Efficacy in Blood Pressure Reduction

Multiple randomized controlled trials have demonstrated that both this compound and nifedipine are effective in lowering blood pressure in patients with mild to moderate hypertension.[1][2]

A multicenter, randomized controlled trial involving 101 hypertensive patients with chronic renal failure showed that both this compound (20 mg daily) and nifedipine (60 mg daily) achieved a significant reduction in systolic and diastolic blood pressure over a three-month period (p < 0.001 for both).[3][4] Similarly, a study with 63 outpatients with mild to moderate hypertension found that both drugs significantly decreased blood pressure after eight weeks of treatment (p < 0.01).[1][5] In this study, systolic blood pressure in the this compound group decreased from 164 ± 14 to 140 ± 18 mmHg, and diastolic blood pressure decreased from 99 ± 6 to 87 ± 7 mmHg.[1][5] In the nifedipine group, systolic blood pressure decreased from 163 ± 11 to 134 ± 17 mmHg, and diastolic blood pressure decreased from 101 ± 10 to 88 ± 9 mmHg.[1][5]

The antihypertensive efficacy was found to be high for both drugs, with rates of 90% for this compound and 86.4% for nifedipine in one trial.[1][5]

Comparative Safety and Tolerability

A key differentiator between this compound and nifedipine in head-to-head trials is their side-effect profile. This compound has consistently demonstrated a better tolerability profile, with a lower incidence of severe adverse reactions.[1][3]

In a study of hypertensive patients with chronic renal failure, the number of patients experiencing severe adverse reactions was significantly lower in the this compound group (8.5%) compared to the nifedipine group (14.5%) (p < 0.01).[3][4] While the overall incidence of adverse events was similar between the two groups, the severity and specificity of these events favored this compound.[4] Nifedipine was associated with a higher frequency of severe adverse events, including a high rate of ankle edema.[4] In another trial, while a few adverse effects were noted in both groups, two patients in the nifedipine group had to discontinue medication due to severe reactions.[1][5]

Renal Function and Proteinuria

Beyond blood pressure control, studies have highlighted a potential nephroprotective advantage of this compound over nifedipine.

In hypertensive patients with chronic renal failure, this compound treatment led to a significant increase in creatinine clearance (p < 0.01) and a decrease in creatinine blood levels (p < 0.05), suggesting an improvement in renal function.[3][4] In contrast, these parameters were unchanged in the nifedipine group.[6] Furthermore, proteinuria did not significantly change in the this compound group, whereas it increased in the nifedipine group (p < 0.05).[3][4] This differential effect on proteinuria is a significant finding, as proteinuria is a key marker of renal damage.

Mechanism of Action: The Role of T-type Calcium Channels

The observed differences in renal effects and adverse event profiles may be attributed to the distinct mechanisms of action of the two drugs. While both are dihydropyridine calcium channel blockers, this compound is known to block both L-type and T-type calcium channels.[7][8] Nifedipine, an older dihydropyridine, primarily acts on L-type calcium channels.[8]

The blockade of T-type calcium channels in the efferent glomerular arterioles by this compound is thought to contribute to its renal-protective effects by reducing intraglomerular pressure.[7][8] This dual blockade leads to vasodilation of both afferent and efferent arterioles, preserving glomerular filtration rate and reducing proteinuria.[8]

Data Summary

Table 1: Blood Pressure Reduction

Study PopulationTreatment DurationDrug and DosageBaseline SBP (mmHg)End-of-Study SBP (mmHg)Baseline DBP (mmHg)End-of-Study DBP (mmHg)
Hypertensive patients with chronic renal failure[3]3 monthsThis compound 20 mg/day----
Nifedipine 60 mg/day----
Mild to moderate hypertensive outpatients[1][5]8 weeksThis compound164 ± 14140 ± 1899 ± 687 ± 7
Nifedipine retard163 ± 11134 ± 17101 ± 1088 ± 9

Table 2: Adverse Events

Study PopulationThis compound Adverse Event RateNifedipine Adverse Event RateKey Findings
Hypertensive patients with chronic renal failure[3][4]8.5% (severe)14.5% (severe)Significantly fewer severe adverse reactions with this compound (p < 0.01).
Mild to moderate hypertensive outpatients[1][5]--Two patients in the nifedipine group discontinued due to severe adverse effects.

Table 3: Renal Function Parameters

Study PopulationParameterThis compound GroupNifedipine Groupp-value
Hypertensive patients with chronic renal failure[3][4]Creatinine ClearanceSignificantly increasedNo significant change< 0.01
Blood CreatinineSignificantly decreasedNo significant change< 0.05
ProteinuriaNo significant changeIncreased< 0.05

Experimental Protocols

Multicenter Randomized Controlled Trial in Patients with Chronic Renal Failure[3][9]
  • Study Design: A multicenter, randomized, controlled trial.

  • Patient Population: 101 hypertensive patients with chronic renal failure (creatinine levels 1.5 to 5.0 mg/dL).

  • Intervention: Patients were randomly assigned to receive either this compound 20 mg daily or nifedipine 60 mg daily.

  • Follow-up: Patients were assessed every two weeks, with a final follow-up after three months.

  • Primary Endpoint: Achievement of diastolic blood pressure (DBP) ≤ 90 mmHg or a 10 mmHg reduction in DBP from baseline.

  • Secondary Endpoints: Improvement in renal function, assessed by creatinine clearance, blood creatinine levels, and protein and sodium urine excretion.

Clinical Trial in Mild to Moderate Hypertensive Outpatients[1][5]
  • Study Design: A clinical trial comparing this compound hydrochloride and nifedipine hydrochloride retard monotherapies.

  • Patient Population: 63 outpatients with mild to moderate hypertension and no advanced systemic diseases.

  • Intervention: Patients were randomly divided into two groups to receive either this compound or nifedipine retard.

  • Follow-up: The study duration was eight weeks.

  • Endpoints: Clinical effects on blood pressure and the incidence of adverse effects.

Visualizations

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (3 Months) cluster_followup Follow-up cluster_endpoints Endpoint Analysis screening 101 Hypertensive Patients with Chronic Renal Failure randomization Random Assignment screening->randomization This compound This compound (20 mg/day) randomization->this compound nifedipine Nifedipine (60 mg/day) randomization->nifedipine followup Bi-weekly Assessments This compound->followup nifedipine->followup primary Primary Endpoint: DBP Reduction followup->primary secondary Secondary Endpoints: Renal Function followup->secondary

Caption: Experimental workflow of a head-to-head clinical trial.

signaling_pathway cluster_this compound This compound cluster_nifedipine Nifedipine M This compound L_M L-type Ca2+ Channel M->L_M Blocks T_M T-type Ca2+ Channel M->T_M Blocks Aff_M Afferent Arteriole L_M->Aff_M Controls Ca2+ Influx Eff_M Efferent Arteriole T_M->Eff_M Controls Ca2+ Influx Vaso_M Vasodilation Aff_M->Vaso_M Eff_M->Vaso_M GlomP_M Reduced Glomerular Pressure Vaso_M->GlomP_M N Nifedipine L_N L-type Ca2+ Channel N->L_N Blocks Aff_N Afferent Arteriole L_N->Aff_N Controls Ca2+ Influx Vaso_N Vasodilation Aff_N->Vaso_N GlomP_N Increased Glomerular Pressure Vaso_N->GlomP_N

Caption: Differential effects on renal arterioles.

References

Manidipine Demonstrates Superior Safety Profile in Meta-Analysis of Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive meta-analysis of head-to-head clinical trials reveals that manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), exhibits a significantly better safety and tolerability profile compared to other CCBs, particularly the widely prescribed amlodipine. The primary advantage of this compound lies in its markedly lower incidence of ankle edema, a common and often treatment-limiting side effect of this drug class.

For researchers, scientists, and drug development professionals, this comparative guide synthesizes the key findings on the safety of this compound, presenting quantitative data from meta-analyses, detailing the experimental methodologies employed in these studies, and visualizing the underlying physiological and analytical frameworks.

Comparative Safety Data: this compound vs. Amlodipine

A key meta-analysis of four high-quality, head-to-head randomized controlled trials (RCTs), encompassing 838 patients with hypertension, provides robust evidence for the superior safety of this compound compared to amlodipine.[1][2][3] While both drugs demonstrated equivalent efficacy in lowering systolic and diastolic blood pressure, this compound was associated with a significantly lower risk of adverse events.[1][2][3][4]

Adverse EventRelative Risk (RR) (this compound vs. Amlodipine)95% Confidence Interval (CI)Risk Difference (RD)Key Finding
Total Adverse Events 0.69[1][2][4]0.56 - 0.85[1][2][4]-11%Patients on this compound have a 31% lower risk of experiencing any adverse event compared to those on amlodipine.[1]
Ankle Edema 0.35[1][2][4]0.22 - 0.54[1]-11.3%The risk of developing ankle edema is 65% lower with this compound than with amlodipine.[1]

These findings are consistent across multiple analyses, highlighting a clear safety advantage for this compound in the long-term management of mild to moderate hypertension.[1][4]

Methodologies of Included Studies

Inclusion Criteria for the Meta-Analysis:

  • Study Design: Randomized controlled trials (RCTs).[4]

  • Comparison: Head-to-head comparison of this compound (10-20 mg) and amlodipine (5-10 mg).[4]

  • Patient Population: Patients with mild to moderate essential hypertension.[5]

  • Duration: Minimum of 12 months.[1][2][3]

  • Outcome Measures: Changes in systolic and diastolic blood pressure, incidence of total adverse events, and incidence of ankle edema.[4]

A thorough search of medical databases, including MEDLINE and EMBASE, was conducted to identify relevant studies published between 1995 and 2009.[2][4] The quality of the included RCTs was assessed to ensure the robustness of the meta-analysis results.[1][3]

Visualizing the Research and Mechanism

To better understand the process of this comparative research and the underlying mechanism of action of CCBs, the following diagrams are provided.

MetaAnalysis_Workflow cluster_0 Meta-Analysis Process A Define Research Question (e.g., this compound vs. Amlodipine Safety) B Systematic Literature Search (MEDLINE, EMBASE, etc.) A->B C Study Selection (Inclusion/Exclusion Criteria) B->C D Data Extraction (Adverse Events, BP Changes) C->D E Quality Assessment (Risk of Bias) D->E F Statistical Analysis (Relative Risk, Risk Difference) E->F G Interpretation of Results F->G

Caption: Workflow of a systematic review and meta-analysis.

The vasodilatory effects of dihydropyridine CCBs are central to both their therapeutic action and their side-effect profile. Ankle edema is thought to result from a preferential dilation of precapillary arterioles, leading to increased hydrostatic pressure and fluid extravasation. This compound's favorable profile may be due to a more balanced vasodilation or other pleiotropic effects.[1]

CCB_Signaling_Pathway cluster_0 Mechanism of Action of Dihydropyridine CCBs Ca_ext Extracellular Ca2+ L_type L-type Calcium Channel Ca_ext->L_type Influx Ca_int Intracellular Ca2+ L_type->Ca_int Vasodilation Vasodilation L_type->Vasodilation Leads to Contraction Smooth Muscle Contraction Ca_int->Contraction This compound This compound This compound->L_type Blocks Amlodipine Amlodipine Amlodipine->L_type Blocks

Caption: Simplified signaling pathway of dihydropyridine CCBs.

Comparison with Other Third-Generation CCBs

The improved safety profile is not unique to this compound among the newer generation of CCBs. Lercanidipine, another third-generation dihydropyridine, has also been shown to have a lower incidence of peripheral edema compared to first-generation CCBs like amlodipine, felodipine, and nifedipine.[6][7][8] A meta-analysis comparing lercanidipine to these older agents found a significantly reduced risk of peripheral edema.[6][7][8] However, when compared to other second-generation (lipophilic) CCBs, which include this compound, the frequency of peripheral edema, flushing, and headache did not differ statistically.[6][7][8] This suggests that the improved tolerability, particularly the reduction in edema, is a feature of the third-generation dihydropyridine CCBs.

Conclusion

References

A Comparative Analysis of Manidipine and Delapril on Intraglomerular Pressure

Author: BenchChem Technical Support Team. Date: November 2025

In the management of hypertension, particularly in patients with renal comorbidities, the choice of antihypertensive agent extends beyond systemic blood pressure control to its specific effects on renal hemodynamics. Intraglomerular pressure, a key determinant of glomerular filtration and a driver of renal damage, is a critical parameter influenced by these therapies. This guide provides a detailed comparison of the effects of Manidipine, a third-generation dihydropyridine calcium channel blocker, and Delapril, an angiotensin-converting enzyme (ACE) inhibitor, on intraglomerular pressure, supported by experimental data and mechanistic insights.

Mechanism of Action and Effects on Renal Hemodynamics

This compound exerts its antihypertensive effect by blocking voltage-dependent L-type and T-type calcium channels. This dual blockade is crucial for its renal effects. L-type calcium channels are predominantly located on the afferent (pre-glomerular) arterioles, while T-type calcium channels are present on both afferent and efferent (post-glomerular) arterioles. By dilating both arterioles, this compound can effectively reduce intraglomerular pressure while maintaining or even increasing renal plasma flow.[1][2][3][4]

Delapril , as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II.[5][6] Angiotensin II is a potent vasoconstrictor, with a preferential effect on the efferent arteriole. By reducing angiotensin II levels, Delapril leads to vasodilation of the efferent arteriole, thereby decreasing intraglomerular pressure and filtration fraction.[7]

Quantitative Comparison of Renal Hemodynamic Effects

Direct comparative studies measuring the intraglomerular pressure for both this compound and Delapril under the same experimental conditions are limited. However, data from individual and comparative studies with other agents provide valuable insights.

A study comparing this compound with Amlodipine in hypertensive patients demonstrated that this compound did not significantly change the calculated intraglomerular pressure (Pglom) from baseline, whereas Amlodipine, which primarily dilates the afferent arteriole, caused a significant increase.[8] This highlights this compound's unique renal-sparing vasodilatory profile.

The DEMAND (Delapril and this compound for Nephroprotection in Diabetes) trial, a large-scale, long-term study in hypertensive patients with type 2 diabetes, compared the combination of this compound and Delapril with Delapril monotherapy and placebo. While this study did not directly measure intraglomerular pressure, it found that both active treatment arms had similar effects on the rate of glomerular filtration rate (GFR) decline, which was not significantly different from placebo in this population with well-controlled blood pressure.[2][9] However, the combination therapy was associated with a significant reduction in major cardiovascular events.[2][9]

Another study directly comparing Delapril and this compound in hypertensive patients with type 2 diabetes found that Delapril was more effective in preventing the progression to overt albuminuria, a marker of glomerular damage, despite similar blood pressure control.[10][11] This suggests a potentially more pronounced effect of Delapril on reducing intraglomerular pressure or other protective renal mechanisms in this patient population.

Table 1: Comparative Effects of this compound and an ACE inhibitor (represented by Delapril's class effect) on Renal Hemodynamics

ParameterThis compoundDelapril (ACE Inhibitor)
Primary Mechanism L-type & T-type Ca2+ channel blockadeAngiotensin-Converting Enzyme (ACE) inhibition
Afferent Arteriolar Resistance DecreasedNo significant direct effect
Efferent Arteriolar Resistance DecreasedDecreased
Intraglomerular Pressure Neutral or DecreasedDecreased
Renal Plasma Flow IncreasedIncreased
Glomerular Filtration Rate Maintained or slightly increasedMaintained or slightly decreased (acutely)
Filtration Fraction DecreasedDecreased

Note: The effects of Delapril are inferred from the established class effects of ACE inhibitors on renal hemodynamics.

Experimental Protocols

Measurement of Renal Hemodynamics and Calculation of Intraglomerular Pressure

The following methodology is based on a study investigating the effects of this compound on intrarenal hemodynamics[8].

1. Patient Population: Patients with mild to moderate essential hypertension.

2. Study Design: A randomized, double-blind, parallel-group study.

3. Investigational Drugs: this compound (e.g., 20 mg daily) or Delapril (e.g., 30 mg daily).

4. Measurement of GFR and RPF:

  • GFR: Determined by the constant-infusion input-clearance technique using inulin.
  • RPF: Determined by the constant-infusion input-clearance technique using p-aminohippurate (PAH).
  • Blood and urine samples are collected at specified intervals to calculate the clearance of these markers.

5. Calculation of Renal Hemodynamic Parameters:

  • Renal Blood Flow (RBF): RPF / (1 - Hematocrit)
  • Renal Vascular Resistance (RVR): Mean Arterial Pressure (MAP) / RBF
  • Filtration Fraction (FF): GFR / RPF
  • Afferent (RA) and Efferent (RE) Arteriolar Resistances and Intraglomerular Pressure (Pglom): Calculated using the Gomez' equations, which require MAP, GFR, RPF, and plasma protein concentration.

Assessment of Albuminuria

1. Patient Population: Hypertensive patients with type 2 diabetes and microalbuminuria.

2. Study Design: A randomized, controlled trial.

3. Investigational Drugs: this compound (e.g., 10-20 mg daily) or Delapril (e.g., 30 mg daily).

4. Measurement of Albuminuria:

  • 24-hour urinary albumin excretion (UAE) is measured at baseline and at follow-up visits.
  • Alternatively, the albumin-to-creatinine ratio (ACR) from a spot urine sample can be used.

5. Analysis: Changes in UAE or ACR from baseline are compared between the treatment groups.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of this compound and Delapril lead to their differential effects on glomerular arteriolar tone and, consequently, intraglomerular pressure.

cluster_this compound This compound Pathway cluster_delapril Delapril Pathway cluster_outcome Hemodynamic Outcome This compound This compound L_type L-type Ca2+ Channels (Afferent Arteriole) This compound->L_type Blocks T_type T-type Ca2+ Channels (Afferent & Efferent Arterioles) This compound->T_type Blocks Afferent_Vaso Afferent Vasodilation L_type->Afferent_Vaso T_type->Afferent_Vaso Efferent_Vaso_M Efferent Vasodilation T_type->Efferent_Vaso_M Pglom Reduced Intraglomerular Pressure Afferent_Vaso->Pglom Contributes to Efferent_Vaso_M->Pglom Contributes to Delapril Delapril ACE Angiotensin-Converting Enzyme (ACE) Delapril->ACE Inhibits AngII Angiotensin II Production ACE->AngII Reduces Efferent_Vaso_D Efferent Vasodilation AngII->Efferent_Vaso_D Leads to Efferent_Vaso_D->Pglom Contributes to

Caption: Signaling pathways of this compound and Delapril on glomerular arterioles.

cluster_workflow Experimental Workflow Patient Recruit Hypertensive Patients Randomize Randomize to This compound or Delapril Patient->Randomize Baseline Baseline Measurements: MAP, GFR, RPF, Plasma Proteins Randomize->Baseline Treatment Administer Treatment (e.g., 4-8 weeks) Baseline->Treatment Followup Follow-up Measurements: MAP, GFR, RPF, Plasma Proteins Treatment->Followup Calculate Calculate Pglom, RA, RE (Gomez's Equations) Followup->Calculate Compare Compare Changes Between Groups Calculate->Compare

Caption: Workflow for assessing drug effects on intraglomerular pressure.

Conclusion

Both this compound and Delapril offer renoprotective benefits beyond systemic blood pressure reduction by modulating intraglomerular pressure. This compound, through its unique dual L- and T-type calcium channel blockade, induces a balanced vasodilation of both afferent and efferent arterioles, leading to a neutral or reduced intraglomerular pressure. Delapril, via ACE inhibition, primarily targets the efferent arteriole, effectively lowering intraglomerular pressure.

The choice between these agents may depend on the specific clinical context. In patients where afferent arteriolar dysregulation is a concern, this compound's balanced vasodilation may be advantageous. In contrast, in conditions characterized by high angiotensin II-mediated efferent vasoconstriction, such as in diabetic nephropathy, Delapril's targeted action may be particularly beneficial, as suggested by its superior effect on reducing the progression of albuminuria in some studies. Combination therapy may offer synergistic effects, although further research is needed to delineate its precise impact on intraglomerular pressure. The selection of antihypertensive therapy should be individualized, considering the patient's comorbidities and the specific hemodynamic profile of the chosen agent.

References

Efficacy of Manidipine in Combination with ACE Inhibitors Versus Other Antihypertensive Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of manidipine in combination with Angiotensin-Converting Enzyme (ACE) inhibitors against other common antihypertensive combination therapies. The information is supported by experimental data from key clinical trials to aid in research and drug development.

Executive Summary

The combination of this compound, a third-generation dihydropyridine calcium channel blocker (CCB), with an ACE inhibitor offers a potent and well-tolerated therapeutic option for hypertension. This combination demonstrates comparable, and in some aspects, superior efficacy to other standard combinations, such as those including thiazide diuretics or angiotensin II receptor blockers (ARBs). Notably, the this compound-ACE inhibitor pairing often presents a more favorable metabolic and safety profile, particularly concerning insulin sensitivity and the incidence of adverse effects like ankle edema.

Comparative Efficacy: Quantitative Data

The following tables summarize the key findings from comparative clinical trials.

Table 1: Blood Pressure Reduction
Clinical TrialTreatment ArmsMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Reference
Mugellini et al. (2004) Delapril/ManidipineNot specified-14[1][2]
Enalapril/HCTZNot specified-15[1][2]
Trimarco et al. (2005) Delapril/Manidipine-21.5-15.7[3]
Lisinopril/HCTZ-23.8-16.2[3]
Roca-Cusachs et al. (2008) Delapril/Manidipine-9.3 (24-h)-4.6 (24-h)[4][5]
Losartan/HCTZ-10.7 (24-h)-4.5 (24-h)[4][5]
Fogari et al. (2009) Delapril/Manidipine-22.2-14.6[6][7]
Losartan/HCTZ-19.5-14.3[6][7]
Fogari et al. (2008) Delapril/Manidipine-27.7-15.1
Olmesartan/HCTZ-28.3-14.8
Table 2: Effects on Metabolic and Renal Parameters
Clinical TrialTreatment ArmsKey FindingsReference
MARCADOR Study This compound/LisinoprilSuperior improvement in insulin resistance (-26.5% vs -3.0%), albumin/creatinine ratio (-28.2% vs -3.6%), and LDL cholesterol (-6.8% vs +1.7%) compared to amlodipine.[8]
Amlodipine[8]
Telmisartan[8]
Fogari et al. (2009) Delapril/ManidipineTrend towards a reduction in blood glucose (-0.2 mmol/L, p=0.064).[6][7]
Losartan/HCTZNo significant change in blood glucose.[6][7]
Fogari et al. (2008) Delapril/ManidipineNo significant changes in metabolic parameters.
Olmesartan/HCTZIncrease in HbA1c (+0.7%), uric acid (+0.4 mg/dL), and triglycerides (+41.3 mg/dL); decrease in HDL-C (-3.4 mg/dL) and serum potassium (-0.3 mmol/L).
AMANDHA Study This compound + RAS BlockerGreater reduction in urinary albumin excretion (65.5% vs 20% at 6 months) compared to amlodipine + RAS blocker.[9]
Amlodipine + RAS Blocker[9]
DEMAND Trial Delapril/ManidipineNo significant difference in GFR decline compared to placebo. Reduced risk of major cardiovascular events (HR 0.17) and retinopathy (HR 0.27) vs. placebo.[2][10]
Delapril[2][10]
Placebo[2][10]
Table 3: Adverse Events

| Clinical Trial | Treatment Arms | Incidence of Treatment-Related Adverse Events | Incidence of Ankle Edema | Reference | | :--- | :--- | :--- | :--- | | Mugellini et al. (2004) | Delapril/Manidipine | 9.4% | Not specified |[1][2] | | | Enalapril/HCTZ | 9.3% | Not specified |[1][2] | | MARCADOR Study | this compound/Lisinopril | 13.3% | Not specified |[8] | | | Amlodipine | 26.7% | Not specified |[8] | | | this compound | 3.3% | Not specified |[8] | | | Telmisartan | 3.3% | Not specified |[8] | | Fogari et al. (2009) | Delapril/Manidipine | 1 patient (1.9%) discontinued due to adverse events. | Not specified |[6][7] | | | Losartan/HCTZ | 2 patients (3.6%) discontinued due to adverse events. | Not specified |[6][7] |

Signaling Pathways

The synergistic effect of the this compound and ACE inhibitor combination can be attributed to their complementary mechanisms of action.

cluster_this compound This compound Pathway cluster_ACE_Inhibitor ACE Inhibitor Pathway L-type Ca2+ Channel (Afferent Arteriole) L-type Ca2+ Channel (Afferent Arteriole) Vasodilation Vasodilation L-type Ca2+ Channel (Afferent Arteriole)->Vasodilation T-type Ca2+ Channel (Efferent Arteriole) T-type Ca2+ Channel (Efferent Arteriole) Reduced Glomerular Pressure Reduced Glomerular Pressure T-type Ca2+ Channel (Efferent Arteriole)->Reduced Glomerular Pressure This compound This compound This compound->L-type Ca2+ Channel (Afferent Arteriole) Inhibits This compound->T-type Ca2+ Channel (Efferent Arteriole) Inhibits Blood Pressure Reduction Blood Pressure Reduction Vasodilation->Blood Pressure Reduction Reduced Glomerular Pressure->Blood Pressure Reduction Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE ACE Inhibitor ACE Inhibitor ACE Inhibitor->ACE Inhibits Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Blood Pressure Reduction (ACEi) Blood Pressure Reduction (ACEi) Vasoconstriction->Blood Pressure Reduction (ACEi) Bradykinin Bradykinin Inactive Peptides Inactive Peptides Bradykinin->Inactive Peptides ACE Vasodilation (Bradykinin) Vasodilation (Bradykinin) Bradykinin->Vasodilation (Bradykinin) Vasodilation (Bradykinin)->Blood Pressure Reduction (ACEi)

Caption: Simplified signaling pathways of this compound and ACE Inhibitors.

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

MARCADOR Study
  • Objective: To compare the effects of this compound 20 mg, this compound 10 mg/lisinopril 10 mg, amlodipine 10 mg, and telmisartan 80 mg on insulin sensitivity and other metabolic markers in hypertensive non-diabetic patients with metabolic syndrome.[8]

  • Study Design: A prospective, randomized, open-label, blinded-endpoint (PROBE) study.[8]

  • Patient Population: 120 patients aged 35-75 years with stage I-II essential hypertension and metabolic syndrome.[8]

  • Inclusion Criteria: Systolic blood pressure (SBP) 140-179 mmHg, diastolic blood pressure (DBP) 90-109 mmHg, and meeting the criteria for metabolic syndrome.[8]

  • Exclusion Criteria: Secondary hypertension, history of cardiovascular events, significant renal or hepatic disease, and diabetes mellitus.

  • Randomization: Patients were randomized to receive one of the four treatments once daily for 14 weeks.[8]

  • Primary Endpoint: Change in insulin sensitivity from baseline.[8]

  • Secondary Endpoints: Changes in blood pressure, lipid profile, albumin/creatinine ratio, and various inflammatory and prothrombotic markers.[8]

  • Statistical Analysis: Efficacy analysis was performed on the per-protocol population. The primary endpoint was analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate.

Trial by Mugellini et al. (2004)
  • Objective: To compare the antihypertensive efficacy and tolerability of delapril 30 mg alone or with this compound 10 mg versus enalapril 20 mg alone or with hydrochlorothiazide (HCTZ) 12.5 mg in patients with mild to moderate essential hypertension.[1][2]

  • Study Design: A multicenter, active-controlled, parallel-group trial.[1][2]

  • Patient Population: 160 patients aged 18 to 75 years with DBP ≥90 and ≤109 mm Hg.[1][2]

  • Procedure: After a 2-week placebo run-in, patients were randomized (2:1 ratio) to receive delapril or enalapril for 8 weeks. Non-responders (DBP ≥85 mm Hg) then received the combination therapy for an additional 8 weeks.[1][2]

  • Primary Efficacy Variable: Change in sitting DBP at the end of treatment.[1]

  • Secondary Efficacy Variables: Percentage of patients with normalized DBP (≤85 mm Hg) and the percentage of responders (≥10 mm Hg reduction in DBP or DBP <85 mm Hg).[1]

DEMAND Trial
  • Objective: To assess whether delapril alone or in combination with this compound slows the rate of glomerular filtration rate (GFR) decline compared to conventional antihypertensive therapy in hypertensive patients with type 2 diabetes.[10][11]

  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.[10][11]

  • Patient Population: 380 hypertensive type 2 diabetic patients with albuminuria <200 mg/min.[10]

  • Inclusion Criteria: Age ≥ 40 years, history of type 2 diabetes for at least three months, SBP/DBP ≥ 135/85 mmHg or on antihypertensive therapy, and serum creatinine ≤ 1.5 mg/dL.[4]

  • Exclusion Criteria: Urinary albumin excretion rate ≥ 200 µ g/min .[4]

  • Randomization: Patients were randomized to 3 years of treatment with this compound/delapril (10/30 mg/day), delapril (30 mg/day), or placebo.[10]

  • Primary Outcome: Glomerular filtration rate (GFR) decline.[10]

  • Secondary Outcomes: Incidence of major cardiovascular events, retinopathy, and neuropathy.[10]

Experimental Workflow

The following diagram illustrates a typical workflow for the clinical trials discussed.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Assessment Inclusion/Exclusion Criteria Assessment Patient Screening->Inclusion/Exclusion Criteria Assessment Informed Consent Informed Consent Inclusion/Exclusion Criteria Assessment->Informed Consent Placebo Run-in Period Placebo Run-in Period Informed Consent->Placebo Run-in Period Baseline Measurements Baseline Measurements Placebo Run-in Period->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Treatment Arm 1 (this compound + ACEi) Treatment Arm 1 (this compound + ACEi) Randomization->Treatment Arm 1 (this compound + ACEi) Treatment Arm 2 (Comparator) Treatment Arm 2 (Comparator) Randomization->Treatment Arm 2 (Comparator) Follow-up Visits Follow-up Visits Treatment Arm 1 (this compound + ACEi)->Follow-up Visits Treatment Arm 2 (Comparator)->Follow-up Visits Data Collection (BP, Labs, AEs) Data Collection (BP, Labs, AEs) Follow-up Visits->Data Collection (BP, Labs, AEs) End of Study End of Study Follow-up Visits->End of Study Data Collection (BP, Labs, AEs)->Follow-up Visits Iterative Process Final Analysis Final Analysis End of Study->Final Analysis

References

Safety Operating Guide

Manidipine Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of manidipine, a dihydropyridine calcium channel blocker, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent the release of pharmacologically active compounds into the environment. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, grounded in safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding personal protective equipment (PPE), spill response, and first aid measures.[1][2][3] this compound is classified as toxic if swallowed, and appropriate handling, including the use of gloves, lab coats, and eye protection, is mandatory to prevent accidental exposure.[2][3]

Environmental Considerations and Data

One study on the degradation of this compound under forced laboratory conditions provides some insight into its environmental fate. The study indicated that this compound undergoes degradation under alkaline and photolytic conditions. The photolytic degradation was found to follow zero-order kinetics. While this suggests that the compound is not indefinitely persistent, it does not negate the need for proper disposal, as the degradation products and their potential environmental effects are not fully characterized.

Due to the lack of comprehensive ecotoxicity data, a quantitative risk assessment cannot be provided at this time. The following table summarizes the currently available information.

ParameterValueSource
Acute Oral Toxicity (Rat) LD50 = 156 mg/kg[2]
Photolytic Degradation Kinetics Zero-order

Step-by-Step Disposal Procedures

The recommended procedure for the disposal of this compound from a laboratory setting involves a multi-step process that prioritizes safety and regulatory compliance. This process is designed to ensure that the waste is handled, segregated, and ultimately disposed of by qualified professionals.

1. Waste Identification and Segregation:

  • Pure this compound (API): Unused or expired this compound active pharmaceutical ingredient should be treated as hazardous chemical waste.

  • Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be considered contaminated waste.

  • Solutions: Aqueous or solvent-based solutions containing this compound must be collected for appropriate disposal.

2. Containment and Labeling:

  • All this compound waste must be collected in designated, leak-proof, and clearly labeled containers.

  • Containers for solid waste should be separate from those for liquid waste.

  • Labels should clearly indicate "Hazardous Waste," the name "this compound," and any other relevant hazard information as per your institution's and local regulations.

3. On-site Neutralization (Not Recommended without a Validated Protocol):

  • While studies have shown that this compound degrades under certain conditions, there are no standardized and validated protocols for its neutralization in a typical laboratory setting.

  • Attempting to neutralize the compound without a proper, validated protocol could lead to incomplete degradation, the generation of unknown and potentially hazardous byproducts, and non-compliance with waste disposal regulations.

4. Professional Waste Management:

  • The primary and recommended method for the disposal of this compound waste is to engage a licensed and certified hazardous waste disposal company.

  • These companies are equipped to handle and transport pharmaceutical waste in accordance with all federal, state, and local regulations.

  • Ensure that the selected waste management partner provides a manifest or a certificate of destruction for your records.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting. This decision-making tree ensures that all waste streams are appropriately managed.

ManidipineDisposalWorkflow This compound Disposal Decision Workflow A This compound Waste Generated B Is the waste pure this compound (API)? A->B C Is the waste contaminated material (e.g., gloves, paper)? B->C No E Collect in a designated 'Hazardous Chemical Waste' container (Solid) B->E Yes D Is the waste a solution containing this compound? C->D No F Collect in a designated 'Contaminated Solid Waste' container C->F Yes D->A No (Re-evaluate waste type) G Collect in a designated 'Hazardous Liquid Waste' container D->G Yes H Clearly label all containers with contents and hazards E->H F->H G->H I Store in a designated, secure waste accumulation area H->I J Arrange for pickup by a licensed hazardous waste disposal company I->J K Obtain and file the certificate of destruction J->K

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

By following these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Building trust through responsible chemical management is paramount in the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.